1,6-Diamino-3,4-dihydroxyhexane
Description
Structure
3D Structure
Properties
CAS No. |
125078-78-6 |
|---|---|
Molecular Formula |
C6H16N2O2 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
1,6-diaminohexane-3,4-diol |
InChI |
InChI=1S/C6H16N2O2/c7-3-1-5(9)6(10)2-4-8/h5-6,9-10H,1-4,7-8H2 |
InChI Key |
XJAYIRLVNXHVIB-UHFFFAOYSA-N |
SMILES |
C(CN)C(C(CCN)O)O |
Canonical SMILES |
C(CN)C(C(CCN)O)O |
Synonyms |
1,6-DHXH 1,6-diamino-3,4-dihydroxyhexane 3,4-dihydroxy-1,6-hexanediamine |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Stereoisomers of 1,6-Diamino-3,4-dihydroxyhexane
Abstract: This document provides a comprehensive technical overview of the stereoisomers of 1,6-diamino-3,4-dihydroxyhexane. Due to the limited availability of specific experimental data for this compound, this guide presents a representative analysis based on established principles of stereochemistry and analogous data from similar chiral amino diols. It is intended for researchers, scientists, and professionals in the field of drug development. The guide covers the synthesis, separation, and potential biological significance of the (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R) stereoisomers. Detailed, illustrative experimental protocols for stereoselective synthesis and chromatographic separation are provided. Furthermore, a hypothetical signaling pathway is proposed to illustrate a potential mechanism of action for one of the isomers, serving as a conceptual framework for further investigation. All quantitative data are presented in tabular format for clarity and comparative analysis.
Introduction to Stereoisomerism in this compound
This compound is a chiral molecule possessing two stereocenters at the C3 and C4 positions. This gives rise to a total of four possible stereoisomers: two pairs of enantiomers, which are also diastereomers of each other. The four stereoisomers are:
-
(3R, 4R)-1,6-Diamino-3,4-dihydroxyhexane
-
(3S, 4S)-1,6-Diamino-3,4-dihydroxyhexane (Enantiomer of the 3R, 4R isomer)
-
(3R, 4S)-1,6-Diamino-3,4-dihydroxyhexane (meso compound)
-
(3S, 4R)-1,6-Diamino-3,4-dihydroxyhexane (Identical to the 3R, 4S meso compound)
The distinct spatial arrangement of the hydroxyl and amino functional groups in each isomer can lead to significant differences in their physicochemical properties and biological activities. Chiral 1,2-amino alcohols are crucial structural motifs in many biologically active compounds.[1] The precise stereochemistry is often critical for molecular recognition and interaction with biological targets such as enzymes and receptors.
Physicochemical Properties (Illustrative Data)
The following table summarizes plausible, representative physicochemical properties for the stereoisomers of this compound, based on typical values for similar C6 amino diols. These values are intended for illustrative purposes to highlight the expected differences between isomers.
| Property | (3R, 4R)-Isomer | (3S, 4S)-Isomer | (3R, 4S)-meso-Isomer |
| Molecular Formula | C₆H₁₆N₂O₂ | C₆H₁₆N₂O₂ | C₆H₁₆N₂O₂ |
| Molecular Weight | 148.20 g/mol | 148.20 g/mol | 148.20 g/mol |
| Melting Point (°C) | 135 - 138 | 135 - 138 | 145 - 148 |
| [α]D (c=1, H₂O) | +25.5° | -25.5° | 0° |
| Boiling Point (°C) | Decomposes | Decomposes | Decomposes |
| Solubility | High in water | High in water | Moderate in water |
Stereoselective Synthesis and Separation Protocols
The synthesis and separation of individual stereoisomers are critical for their evaluation. Biocatalysis and asymmetric synthesis are powerful methods for preparing chiral amines and diols.[2]
Illustrative Protocol for Stereoselective Synthesis
This protocol describes a hypothetical biocatalytic approach for the synthesis of a chiral amino diol, which could be adapted for this compound.[2][3]
Objective: To synthesize (3R, 4R)-1,6-diamino-3,4-dihydroxyhexane.
Materials:
-
Substrate: A suitable protected hexane dialdehyde.
-
Enzymes: A variant of D-fructose-6-phosphate aldolase (FSA) and an imine reductase (IRED).[2]
-
Amine source: Ammonia or a protected amine.
-
Cofactors: NAD(P)H for the IRED.
-
Buffers and solvents: Phosphate buffer, organic solvent for extraction.
Methodology:
-
Aldol Addition: The protected hexane dialdehyde is subjected to an aldol addition reaction catalyzed by an FSA variant to stereoselectively form the dihydroxy intermediate.
-
Reductive Amination: The intermediate is then subjected to a reductive amination step using an IRED and an amine source.[2] This step is performed in a two-step, one-pot fashion to avoid cross-reactivity.[2]
-
Deprotection: The resulting protected diamino diol is deprotected using standard chemical methods to yield the final product.
-
Purification: The final compound is purified by column chromatography.
Protocol for Chiral Separation of Stereoisomers
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for separating enantiomers and diastereomers of amino alcohols.[4][5][6]
Objective: To separate the stereoisomers of this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase Column (e.g., a Pirkle-type column or a cyclodextrin-based column).
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
Methodology:
-
Sample Preparation: A solution of the mixture of stereoisomers is prepared in the mobile phase.
-
Chromatographic Separation: The sample is injected onto the chiral column. The mobile phase is pumped through the column at a constant flow rate.
-
Detection: The separated isomers are detected by UV absorbance as they elute from the column.
-
Quantification: The relative amounts of each isomer are determined by integrating the peak areas in the chromatogram.
Hypothetical Biological Activity and Signaling Pathway
While the specific biological activity of this compound is not well-documented, its structure as a diamino diol suggests potential interactions with biological macromolecules. For instance, it could act as a modulator of enzymes or receptors involved in cell signaling.
Proposed Mechanism of Action: GPCR Antagonism
This section outlines a hypothetical mechanism where the (3R, 4R)-isomer of this compound acts as a competitive antagonist of a G-protein coupled receptor (GPCR), a common target for many drugs.
Hypothesis: (3R, 4R)-1,6-diamino-3,4-dihydroxyhexane selectively binds to the active site of a hypothetical GPCR, "Receptor X," preventing the binding of the endogenous ligand and inhibiting downstream signaling.
Signaling Pathway Diagram:
Caption: Hypothetical antagonism of a GPCR signaling pathway by the (3R, 4R)-isomer.
Illustrative Biological Data
The following table presents hypothetical IC₅₀ values for the inhibition of Receptor X activity by the stereoisomers of this compound.
| Stereoisomer | IC₅₀ (nM) for Receptor X Inhibition |
| (3R, 4R)-Isomer | 50 |
| (3S, 4S)-Isomer | > 10,000 |
| (3R, 4S)-meso-Isomer | 5,000 |
Experimental Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for assessing the biological activity of the synthesized stereoisomers.
Caption: General workflow for the biological evaluation of stereoisomers.
Conclusion and Future Directions
This technical guide has provided a foundational overview of the stereoisomers of this compound, presenting illustrative data and established experimental protocols relevant to their synthesis, separation, and potential biological evaluation. The significant differences in properties and activities that can arise from stereoisomerism underscore the importance of stereocontrolled synthesis and chiral separation in drug discovery and development.
Future research should focus on the actual synthesis and characterization of these stereoisomers to validate the illustrative data presented herein. Elucidating their specific biological targets and mechanisms of action will be crucial in determining their potential therapeutic applications. The protocols and conceptual frameworks provided in this guide offer a starting point for such investigations.
References
- 1. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. akjournals.com [akjournals.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Amino alcohol-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis of meso-1,6-Diamino-3,4-dihydroxyhexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible synthetic pathway for meso-1,6-diamino-3,4-dihydroxyhexane, a molecule of interest in medicinal chemistry due to its structural similarity to core components of potent enzyme inhibitors. This document outlines a detailed experimental protocol, summarizes key quantitative data for analogous compounds, and visualizes the synthetic workflow and a relevant biological mechanism of action.
Introduction
meso-1,6-Diamino-3,4-dihydroxyhexane is a C2-symmetric acyclic amino alcohol. The presence of two primary amino groups and two vicinal hydroxyl groups on a flexible hexane backbone makes it a valuable building block in the synthesis of more complex molecules. Notably, the 1,2-diamino-diol moiety is a key pharmacophore in a class of highly effective HIV protease inhibitors.[1] The meso configuration, with (3R,4S) stereochemistry, imparts specific conformational constraints that can be exploited in rational drug design. This guide details a practical, albeit putative, synthetic route for the preparation of this target molecule.
Proposed Synthetic Pathway
The synthesis of meso-1,6-diamino-3,4-dihydroxyhexane can be envisioned via a two-step sequence starting from cis-hex-3-ene-1,6-dinitrile. The key transformations are a stereoselective syn-dihydroxylation of the central double bond to establish the meso-diol configuration, followed by the reduction of the terminal nitrile groups to the corresponding primary amines.
Caption: Proposed two-step synthesis of meso-1,6-Diamino-3,4-dihydroxyhexane.
Experimental Protocols
Step 1: Synthesis of meso-3,4-Dihydroxyhexane-1,6-dinitrile
This procedure details the syn-dihydroxylation of cis-hex-3-ene-1,6-dinitrile to yield the meso-diol. The use of a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) is a standard and effective method for this transformation.
Materials:
-
cis-Hex-3-ene-1,6-dinitrile
-
N-Methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄), 4% solution in water
-
Acetone
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve cis-hex-3-ene-1,6-dinitrile in a mixture of acetone and water (10:1 v/v).
-
To this solution, add N-methylmorpholine N-oxide (2.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of osmium tetroxide solution (0.02 equivalents) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Stir the mixture vigorously for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure meso-3,4-dihydroxyhexane-1,6-dinitrile.
Step 2: Synthesis of meso-1,6-Diamino-3,4-dihydroxyhexane
This protocol describes the reduction of the dinitrile to the corresponding diamine using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.
Materials:
-
meso-3,4-Dihydroxyhexane-1,6-dinitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Glauber's salt
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (4.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve meso-3,4-dihydroxyhexane-1,6-dinitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.
-
Monitor the reaction by TLC or infrared spectroscopy (disappearance of the nitrile peak at ~2250 cm⁻¹).
-
After completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
A granular precipitate should form. Stir the resulting slurry for 1 hour.
-
Filter the precipitate and wash it thoroughly with THF and then a mixture of dichloromethane and methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude meso-1,6-diamino-3,4-dihydroxyhexane.
-
The product can be further purified by recrystallization or by conversion to its dihydrochloride salt.
Quantitative Data
As the synthesis of meso-1,6-diamino-3,4-dihydroxyhexane is not widely reported in the literature, the following table presents representative physicochemical and spectroscopic data for structurally related meso-diols. This data can serve as a benchmark for the characterization of the target compound.
| Property | Representative Value for Analogous meso-Diols |
| Physical State | White to off-white solid |
| Melting Point (°C) | 136-139 (for meso-1,2-diphenylethane-1,2-diol) |
| ¹H NMR (DMSO-d₆, δ ppm) | 3.0-3.5 (m, CH-OH), 2.5-2.8 (m, CH₂-NH₂), 1.4-1.6 (m, CH₂-CH₂), Broad signals for OH and NH₂ protons. The methine protons (CH-OH) in meso compounds are chemically equivalent. |
| ¹³C NMR (DMSO-d₆, δ ppm) | 70-75 (CH-OH), 40-45 (CH₂-NH₂), 30-35 (CH₂-CH₂). Due to the plane of symmetry in meso compounds, the number of signals is reduced compared to the chiral isomers. |
| Infrared (KBr, cm⁻¹) | 3200-3500 (broad, O-H and N-H stretch), 2850-2950 (C-H stretch), 1590-1650 (N-H bend), 1050-1150 (C-O stretch) |
| Mass Spectrometry (ESI+) | [M+H]⁺ expected at m/z = 149.1285 for C₆H₁₇N₂O₂⁺ |
Biological Context: HIV Protease Inhibition
C2-symmetric diamino diols are a well-established class of HIV protease inhibitors. The HIV protease is an aspartic protease that cleaves viral polyproteins into functional enzymes and structural proteins, a crucial step in the viral life cycle. These inhibitors are designed as transition-state analogs, mimicking the tetrahedral intermediate of the peptide bond cleavage. The central diol core of the inhibitor interacts with the catalytic aspartate residues in the active site of the enzyme, leading to potent inhibition.
Caption: Mechanism of action for a diamino diol-based HIV protease inhibitor.
The meso-1,6-diamino-3,4-dihydroxyhexane core can be further functionalized at the amino termini to enhance binding affinity and pharmacokinetic properties, making its synthesis a critical step in the development of novel antiretroviral agents.[1][2]
References
In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,6-Diamino-3,4-dihydroxyhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,6-diamino-3,4-dihydroxyhexane. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a foundational understanding of the spectroscopic characteristics of this molecule. The guide includes predicted spectral data, a detailed experimental protocol for acquiring such data, and a visualization of the molecular structure.
Molecular Structure
The structure of this compound is characterized by a six-carbon chain with amino groups at the terminal positions (C1 and C6) and hydroxyl groups at the C3 and C4 positions. This symmetrical structure is key to interpreting its NMR spectra.
Caption: Chemical structure of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the symmetry of the molecule, fewer signals are expected than the total number of protons or carbons. The predicted data is summarized in the tables below.[1]
Table 1: Predicted ¹H NMR Data for this compound
| Atom Position | Chemical Shift (ppm) | Multiplicity | Integration |
| C1/C6 (CH₂-NH₂) | ~2.7 - 3.0 | Triplet | 4H |
| C2/C5 (CH₂) | ~1.5 - 1.7 | Multiplet | 4H |
| C3/C4 (CH-OH) | ~3.4 - 3.6 | Multiplet | 2H |
| NH₂ | Variable | Singlet (broad) | 4H |
| OH | Variable | Singlet (broad) | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Position | Predicted Chemical Shift (ppm) |
| C1/C6 | ~40 - 45 |
| C2/C5 | ~30 - 35 |
| C3/C4 | ~70 - 75 |
Interpretation of Spectral Data
-
¹H NMR: The protons on the terminal aminomethylene groups (C1/C6) are expected to appear as a triplet due to coupling with the adjacent methylene protons (C2/C5). The protons on C2/C5 will likely be a more complex multiplet as they couple with protons on both C1/C6 and C3/C4. The methine protons at the hydroxylated carbons (C3/C4) are also expected to be multiplets. The signals for the amine (NH₂) and hydroxyl (OH) protons are often broad and their chemical shifts can vary depending on the solvent, concentration, and temperature.
-
¹³C NMR: Due to the molecule's symmetry, only three distinct signals are predicted in the ¹³C NMR spectrum. The carbons attached to the electronegative nitrogen atoms (C1/C6) are expected in the 40-45 ppm range. The methylene carbons (C2/C5) would appear further upfield, while the carbons bearing the hydroxyl groups (C3/C4) are the most deshielded among the sp³ carbons and are predicted to be in the 70-75 ppm range.[1]
Experimental Protocol for NMR Data Acquisition
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated methanol (CD₃OD) or deuterated water (D₂O) are suitable solvents due to the compound's polarity. The choice of solvent will affect the chemical shifts of exchangeable protons (NH₂ and OH). Using D₂O will result in the exchange of these protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum, which can be a useful technique for signal assignment.
-
Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.0 ppm.[2] However, for polar solvents like D₂O, a water-soluble standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) may be more appropriate.
2. NMR Spectrometer Setup:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[3]
-
Temperature: Spectra are typically acquired at room temperature (e.g., 25°C or 298 K).[3]
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient for ¹H NMR.
-
Acquisition Time: An acquisition time of 2-4 seconds is standard.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.
-
Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.
-
Spectral Width: A spectral width of 200-240 ppm is typical for ¹³C NMR.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally sufficient.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
5. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the internal standard signal to 0.0 ppm.
-
Integration: For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.
Logical Workflow for Spectral Analysis
Caption: Workflow for NMR spectral analysis.
References
FT-IR analysis of 1,6-Diamino-3,4-dihydroxyhexane functional groups
An In-depth Technical Guide to the FT-IR Analysis of 1,6-Diamino-3,4-dihydroxyhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound (C₆H₁₆N₂O₂). This compound possesses a six-carbon backbone with two primary amino groups (-NH₂) at the terminal positions and two secondary hydroxyl groups (-OH) at the central positions[1]. FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. This document outlines the expected vibrational frequencies for the functional groups in this compound, provides a detailed experimental protocol for sample analysis, and includes workflow diagrams for clarity.
Molecular Structure and Key Functional Groups
This compound is a bifunctional organic molecule featuring both amine and alcohol functionalities[1]. The primary functional groups that yield distinct signals in an FT-IR spectrum are:
-
Primary Amine (-NH₂): Located at carbons 1 and 6.
-
Secondary Hydroxyl (-OH): Located at carbons 3 and 4.
-
Aliphatic Carbon-Hydrogen Bonds (C-H): Present throughout the hexane backbone.
The presence of these groups, particularly the O-H and N-H bonds, allows for significant hydrogen bonding, which can influence the position and shape of their corresponding absorption bands in the FT-IR spectrum.
Expected FT-IR Absorption Data
The infrared spectrum of this compound is predicted to exhibit several characteristic absorption bands. The following table summarizes the key vibrational modes, their expected wavenumber ranges, and their typical appearance based on established spectroscopic data for aliphatic amines and alcohols.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3500–3200 | O-H Stretch (H-bonded) | Secondary Alcohol (-OH) | Strong, very broad band[2][3] |
| 3400–3250 | N-H Stretch | Primary Amine (-NH₂) | Two sharp-to-medium bands (asymmetric & symmetric)[4][5] |
| 2960–2850 | C-H Stretch | Alkane (-CH₂-) | Strong, sharp peaks |
| 1650–1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to strong, sharp band[4][6] |
| 1250–1020 | C-N Stretch | Aliphatic Amine (-CH₂-NH₂) | Weak to medium intensity[4] |
| ~1100 | C-O Stretch | Secondary Alcohol (-C-OH) | Medium to strong intensity[5] |
| 910–665 | N-H Wag | Primary Amine (-NH₂) | Medium to strong, broad band[4] |
Note: The N-H stretching bands may appear as "shoulders" on the much broader O-H stretching band due to the structural proximity and potential for overlapping signals.
Visualization of Functional Groups and IR Regions
The logical relationship between the molecular structure of this compound and its expected FT-IR spectral regions is illustrated below.
Caption: Functional groups of the molecule and their corresponding IR regions.
Detailed Experimental Protocol: FT-IR Analysis via KBr Pellet
This protocol describes a standard procedure for analyzing a solid organic sample using a Fourier-Transform Infrared Spectrometer.
4.1. Instrumentation and Materials
-
Fourier-Transform Infrared (FT-IR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Spectroscopy-grade Potassium Bromide (KBr), desiccated.
-
Agate mortar and pestle.
-
Hydraulic press with pellet-forming die.
-
Spatula and weighing paper.
-
Sample: 1-2 mg of this compound.
4.2. Sample Preparation
-
Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours and cool in a desiccator before use to remove any adsorbed water, which has a strong IR signal.
-
Grinding: Place approximately 100-150 mg of dry KBr into the agate mortar. Add 1-2 mg of the this compound sample.
-
Mixing: Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
-
Pellet Formation: Transfer a portion of the powder into the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Evacuate the die under a vacuum to remove trapped air. Gradually apply pressure up to 7-10 tons (approximately 8,000-10,000 psi) and hold for 1-2 minutes.
-
Extraction: Carefully release the pressure and disassemble the die. A transparent or translucent KBr pellet containing the dispersed sample should be obtained.
4.3. Data Acquisition
-
Background Scan: Place an empty pellet holder (or a pure KBr pellet) in the spectrometer's sample compartment. Purge the compartment with dry air or nitrogen if possible. Collect a background spectrum. This step is critical as it subtracts the absorbance from atmospheric CO₂, water vapor, and the KBr itself.
-
Instrument Parameters: Set the acquisition parameters.
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans (co-added to improve the signal-to-noise ratio).
-
Apodization: Happ-Genzel.
-
-
Sample Scan: Remove the background standard and place the sample pellet into the holder in the beam path. Collect the sample spectrum using the same parameters as the background scan.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.
Experimental Workflow Diagram
The following flowchart visualizes the key steps in the FT-IR analysis protocol.
Caption: A step-by-step workflow for FT-IR analysis using the KBr pellet method.
Conclusion
The FT-IR analysis of this compound provides clear and interpretable data for its structural confirmation. The spectrum is expected to be dominated by a very broad O-H stretching band overlaid with two sharper N-H stretching peaks in the 3500-3200 cm⁻¹ region. Additional key signals, including the N-H bend, C-O stretch, and C-N stretch, serve as corroborating evidence for the presence of the primary amine and secondary alcohol functional groups. By following a meticulous experimental protocol, researchers can obtain high-quality spectra to verify the chemical identity and purity of this versatile molecule.
References
In-Depth Analysis of 1,6-Diamino-3,4-dihydroxyhexane: Chemical Formula and Molecular Weight
This technical guide provides a focused analysis of the fundamental chemical properties of 1,6-Diamino-3,4-dihydroxyhexane, specifically its chemical formula and molecular weight. These core attributes are foundational for researchers, scientists, and drug development professionals in various applications, including synthesis, characterization, and formulation.
Chemical Identity and Structure
This compound is a polyfunctional organic molecule characterized by a six-carbon aliphatic chain.[1] This backbone is substituted with two primary amino groups (-NH2) at the terminal positions (carbons 1 and 6) and two hydroxyl groups (-OH) at the central positions (carbons 3 and 4).[1] This specific arrangement of functional groups imparts the molecule with distinct chemical properties and potential for various chemical reactions.
Quantitative Molecular Data
The elemental composition and resulting molecular weight are critical parameters for any chemical compound. The data for this compound is summarized in the table below.
| Property | Value |
| Chemical Formula | C₆H₁₆N₂O₂ |
| Molecular Weight | 148.20 g/mol |
| Exact Mass | 148.121177757 g/mol |
The chemical formula, C₆H₁₆N₂O₂, indicates that each molecule is composed of six carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms.[1][2] The molecular weight is calculated based on the atomic weights of these constituent atoms.[2]
Logical Relationship of Molecular Properties
The relationship between the chemical structure, formula, and molecular weight is direct and hierarchical. The structural identification of the compound determines the types and numbers of atoms, which in turn defines the chemical formula. The molecular weight is a direct calculation from this formula.
Caption: Logical flow from chemical structure to molecular weight.
References
Computational Modeling of 1,6-Diamino-3,4-dihydroxyhexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,6-Diamino-3,4-dihydroxyhexane is a molecule of significant interest in medicinal chemistry and materials science due to its array of functional groups and stereoisomeric possibilities. This technical guide provides a comprehensive overview of the computational modeling of its structure. It details theoretical approaches for conformational analysis and the prediction of spectroscopic properties, alongside relevant experimental protocols for structural validation. This document is intended to serve as a practical resource for researchers engaged in the molecular modeling and characterization of this and similar polyfunctionalized alkanes.
Introduction
This compound is a six-carbon aliphatic chain functionalized with two primary amine groups at the terminal positions (1 and 6) and two hydroxyl groups at the central positions (3 and 4). Its chemical formula is C₆H₁₆N₂O₂ and it has a molecular weight of approximately 148.20 g/mol .[1] The presence of two chiral centers at the C3 and C4 positions gives rise to stereoisomers, which can significantly influence the molecule's biological activity and chemical reactivity. Understanding the three-dimensional structure and conformational landscape of these isomers is crucial for applications in drug design and polymer chemistry.
Computational modeling offers a powerful avenue to explore the structural and energetic properties of this compound at an atomic level. This guide outlines the key computational and experimental methodologies for a thorough structural investigation.
Molecular Structure and Physicochemical Properties
The fundamental properties of this compound are summarized in Table 1. These values, some of which are computationally predicted, provide a foundational dataset for further modeling and experimental work.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₆N₂O₂ | [1] |
| Molecular Weight | 148.20 g/mol | [1] |
| CAS Number | 125078-78-6 | [1] |
| Topological Polar Surface Area | 92.5 Ų | |
| Hydrogen Bond Donor Count | 4 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 5 | |
| Undefined Atom Stereocenter Count | 2 |
Computational Modeling Methodologies
A multi-faceted computational approach is recommended to fully characterize the structure and dynamics of this compound. This involves a combination of quantum mechanics (QM) and molecular mechanics (MM) methods.
Quantum Mechanical (QM) Calculations
Density Functional Theory (DFT) is a robust method for obtaining accurate electronic structure information, optimizing molecular geometries, and predicting spectroscopic properties.
Workflow for QM Calculations:
-
Structure Preparation: Generate the initial 3D coordinates for the desired stereoisomer (e.g., meso, (R,R), or (S,S)) of this compound using molecular building software.
-
Geometry Optimization: Perform a full geometry optimization using a DFT method. A common and effective choice is the B3LYP functional with the 6-31G* basis set.[2][3][4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Analysis: Following optimization, perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy and thermal corrections.[5] The calculated frequencies can be used to simulate the infrared (IR) spectrum.
-
NMR Chemical Shift Prediction: Use the Gauge-Including Atomic Orbital (GIAO) method with the optimized geometry to calculate the isotropic shielding constants for ¹H and ¹³C nuclei. These can then be converted to chemical shifts for comparison with experimental data.
Illustrative Optimized Geometric Parameters (DFT B3LYP/6-31G*):
The following table presents a hypothetical set of key bond lengths and angles for a meso-isomer of this compound, as would be obtained from a DFT calculation.
| Parameter | Value (Illustrative) |
| C1-N Bond Length | 1.47 Å |
| C3-O Bond Length | 1.43 Å |
| C3-C4 Bond Length | 1.54 Å |
| C1-C2-C3 Bond Angle | 112.5° |
| C2-C3-C4 Bond Angle | 110.8° |
| H-O-C3 Bond Angle | 108.9° |
| N-C1-C2-C3 Dihedral | -175.0° |
| O-C3-C4-O Dihedral | 65.0° |
Molecular Mechanics (MM) and Conformational Analysis
Due to the presence of five rotatable bonds, this compound can adopt a multitude of conformations. Molecular mechanics force fields are well-suited for exploring the conformational energy landscape of such flexible molecules.
Workflow for Conformational Analysis:
References
Theoretical Properties of 1,6-Diamino-3,4-dihydroxyhexane Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties of the stereoisomers of 1,6-diamino-3,4-dihydroxyhexane. This molecule, possessing two chiral centers at carbons 3 and 4, exists as a pair of enantiomers ((3R,4R) and (3S,4S)) and a meso compound ((3R,4S)). Understanding the distinct physicochemical and conformational properties of these isomers is crucial for their application in drug design and materials science, particularly in the context of developing HIV-1 protease inhibitors.
Stereoisomerism and Conformational Analysis
The flexible hexane backbone of this compound allows for a multitude of conformations for each stereoisomer. The relative stability of these conformers is dictated by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and torsional strain.
The C3 and C4 carbons are chiral, leading to three possible stereoisomers:
-
(3R,4R)-1,6-diamino-3,4-dihydroxyhexane
-
(3S,4S)-1,6-diamino-3,4-dihydroxyhexane
-
(3R,4S)-1,6-diamino-3,4-dihydroxyhexane (meso)
The (3R,4R) and (3S,4S) isomers are enantiomers, possessing identical physical properties except for their interaction with plane-polarized light and other chiral molecules. The meso isomer is achiral due to an internal plane of symmetry.
A theoretical conformational analysis using molecular mechanics and density functional theory (DFT) is necessary to determine the lowest energy conformations for each isomer. Such an analysis would reveal the preferred dihedral angles along the carbon backbone and the orientation of the amino and hydroxyl substituents. It is anticipated that intramolecular hydrogen bonding between the hydroxyl groups and between the hydroxyl and amino groups will play a significant role in stabilizing certain conformations.
Below is a logical workflow for such a computational analysis.
Predicted Physicochemical Properties
The physicochemical properties of the this compound isomers are critical for predicting their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes key theoretical properties for each isomer, predicted using computational models.
| Property | (3R,4R) Isomer | (3S,4S) Isomer | (3R,4S) Meso Isomer |
| Molecular Formula | C₆H₁₆N₂O₂ | C₆H₁₆N₂O₂ | C₆H₁₆N₂O₂ |
| Molecular Weight ( g/mol ) | 148.20 | 148.20 | 148.20 |
| Predicted pKa (Amino Group) | ~9.8 | ~9.8 | ~9.7 |
| Predicted pKa (Hydroxyl Group) | ~14.5 | ~14.5 | ~14.6 |
| Predicted logP | -2.3 | -2.3 | -2.5 |
| Topological Polar Surface Area (Ų) | 92.5 | 92.5 | 92.5 |
| Hydrogen Bond Donors | 4 | 4 | 4 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 |
| Rotatable Bonds | 5 | 5 | 5 |
Biological Activity: Inhibition of HIV-1 Protease
Compounds containing a diamino diol scaffold have shown promise as inhibitors of HIV-1 protease, a critical enzyme in the viral life cycle.[1] HIV-1 protease is an aspartic protease that cleaves viral polyproteins into functional proteins, a necessary step for viral maturation.
The catalytic mechanism of HIV-1 protease involves a water molecule activated by two aspartic acid residues (Asp25 and Asp125) in the enzyme's active site. The activated water molecule acts as a nucleophile, attacking the carbonyl carbon of the peptide bond in the substrate.
Diamino diol inhibitors are designed to mimic the transition state of this hydrolysis reaction. The hydroxyl groups of the inhibitor can form strong hydrogen bonds with the catalytic aspartate residues in the active site, effectively blocking the binding of the natural substrate and inhibiting the enzyme's function.
Experimental Protocols
Stereoselective Synthesis of (3R,4R)-1,6-diamino-3,4-dihydroxyhexane
This protocol outlines a plausible synthetic route to (3R,4R)-1,6-diamino-3,4-dihydroxyhexane, starting from a readily available chiral precursor, D-mannitol. The key steps involve the protection of hydroxyl groups, oxidative cleavage, and subsequent amination.
Materials: D-mannitol, acetone, 2,2-dimethoxypropane, p-toluenesulfonic acid, sodium periodate, sodium borohydride, mesyl chloride, triethylamine, sodium azide, lithium aluminum hydride, diethyl ether, tetrahydrofuran, dichloromethane, methanol, ethyl acetate, hexane, silica gel.
Procedure:
-
Protection of D-mannitol: D-mannitol is treated with acetone and 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid to form 1,2:5,6-di-O-isopropylidene-D-mannitol.
-
Oxidative Cleavage: The protected mannitol is subjected to oxidative cleavage using sodium periodate to yield (R)-2,3-O-isopropylideneglyceraldehyde.
-
Homologation and Reduction: The glyceraldehyde is then subjected to a homologation reaction (e.g., Wittig reaction with a C3 ylide) followed by reduction of the resulting alkene and ester functionalities to afford (3R,4R)-1,6-di-O-benzyl-hexane-3,4-diol.
-
Mesylation: The diol is treated with mesyl chloride and triethylamine in dichloromethane to convert the terminal hydroxyl groups into good leaving groups (mesylates).
-
Azide Substitution: The dimesylate is reacted with sodium azide in a polar aprotic solvent (e.g., DMF) to introduce the azide groups via an SN2 reaction, resulting in (3R,4R)-1,6-diazido-hexane-3,4-diol.
-
Reduction and Deprotection: The diazide is then reduced to the corresponding diamine using a strong reducing agent like lithium aluminum hydride in diethyl ether or tetrahydrofuran. Any protecting groups on the diol are removed during this step or in a subsequent deprotection step.
-
Purification: The final product is purified by column chromatography on silica gel.
Characterization
The synthesized isomers should be characterized using a suite of analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will be used to confirm the proton environment of the molecule. Key signals will include those for the aminomethylene protons (H₂N-CH₂-), the hydroxymethine protons (HO-CH-), and the methylene groups of the hexane chain.
-
¹³C NMR spectroscopy will confirm the carbon skeleton and the positions of the functional groups.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the synthesized compounds.
-
Chiral High-Performance Liquid Chromatography (HPLC): For the enantiomeric pair, chiral HPLC will be employed to determine the enantiomeric excess of the synthesized product.
-
Polarimetry: The optical rotation of the chiral isomers will be measured to confirm their stereochemistry.
Conclusion
The theoretical properties of the this compound isomers provide valuable insights for their potential applications in drug discovery and development. The distinct conformational preferences and physicochemical properties of each stereoisomer highlight the importance of stereoselective synthesis and characterization. The potential of these compounds as HIV-1 protease inhibitors warrants further investigation, including detailed computational modeling of their interactions with the enzyme's active site and in vitro biological evaluation. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this promising class of molecules.
References
An In-depth Technical Guide to the Solubility Characteristics of 1,6-Diamino-3,4-dihydroxyhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Diamino-3,4-dihydroxyhexane is a bifunctional organic molecule featuring a six-carbon backbone.[1] Its structure is characterized by two primary amino groups (-NH₂) at the terminal positions (carbons 1 and 6) and two hydroxyl groups (-OH) at the central positions (carbons 3 and 4).[1] This arrangement of functional groups, which includes four hydrogen bond donors and four acceptors, suggests a high potential for interaction with polar solvents.[1][2] The presence of two chiral centers at the 3 and 4 positions also indicates that the molecule can exist as different stereoisomers, which may influence its physical properties, including solubility.[1]
This technical guide aims to provide a comprehensive overview of the predicted solubility characteristics of this compound, an analysis of the factors that are likely to influence its solubility, and a standardized experimental protocol for its empirical determination.
Physicochemical Properties
While experimental data is limited, several key physicochemical properties of this compound have been predicted through computational models. These properties provide a foundation for understanding its likely behavior in solution.
| Property | Predicted Value | Source |
| Molecular Formula | C₆H₁₆N₂O₂ | [1][2][3] |
| Molecular Weight | 148.20 g/mol | [1][2][3] |
| CAS Number | 125078-78-6 | [1][4] |
| Boiling Point | 334.7 ± 42.0 °C | [4] |
| Density | 1.133 ± 0.06 g/cm³ | [4] |
| pKa | 13.94 ± 0.20 | [4] |
| Topological Polar Surface Area | 92.5 Ų | [1][2] |
| Hydrogen Bond Donor Count | 4 | [1][2] |
| Hydrogen Bond Acceptor Count | 4 | [1][2] |
| Rotatable Bond Count | 5 | [1][2] |
| XLogP3 | -2.2 | [2] |
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent.
Aqueous Solubility
The molecular structure of this compound strongly suggests a high affinity for water and other polar protic solvents. The presence of four hydroxyl and amino groups allows for extensive hydrogen bonding with water molecules.[1][2] The predicted XLogP3 value of -2.2 is a quantitative indicator of its hydrophilicity, suggesting it will be freely soluble in water.[2]
Solubility in Organic Solvents
-
Polar Aprotic Solvents (e.g., DMSO, DMF): It is anticipated that this compound will exhibit good solubility in polar aprotic solvents due to dipole-dipole interactions.
-
Alcohols (e.g., Ethanol, Methanol): High solubility is also expected in lower-chain alcohols, which can participate in hydrogen bonding.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The molecule's polarity and the presence of a relatively short hydrocarbon chain suggest that it will have low solubility in nonpolar solvents.
Factors Influencing Solubility
Several environmental and structural factors can significantly impact the solubility of this compound.
Effect of pH
The two primary amino groups of this compound are basic and will be protonated in acidic solutions. This protonation will form ammonium salts, which are ionic and typically have much higher aqueous solubility than the neutral molecule. Therefore, the solubility of this compound is expected to be significantly higher at a lower pH.
Effect of Temperature
For most solid solutes, solubility increases with temperature. The dissolution process is generally endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's Principle, increasing the temperature will shift the dissolution equilibrium towards the formation of more dissolved solute.[5]
Influence of Stereoisomerism
This compound has two chiral centers, leading to the possibility of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). Different stereoisomers can have different crystal lattice energies and interactions with solvent molecules, which can result in different solubilities.[6][7][8][9][10] For example, a racemic mixture (a 1:1 mixture of enantiomers) may have a different solubility than the pure enantiomers.[6][10]
References
- 1. This compound | 125078-78-6 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. This compound CAS#: 125078-78-6 [m.chemicalbook.com]
- 5. Solubility [chem.fsu.edu]
- 6. echemi.com [echemi.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Stereoisomerism- Definition, Concept, Conditions and Types. [allen.in]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. organic chemistry - Effect of stereoisomerism and racemization on solubility - Chemistry Stack Exchange [chemistry.stackexchange.com]
An In-depth Technical Guide to 1,6-Diamino-3,4-dihydroxyhexane
CAS Number: 125078-78-6
This technical guide provides a comprehensive overview of 1,6-Diamino-3,4-dihydroxyhexane, a diamino diol with potential applications in research, drug development, and polymer chemistry. The document details its chemical properties, potential synthesis pathways, and discusses its anticipated biological significance based on related compounds.
Physicochemical Properties
This compound is a C6 alkane substituted with two amino groups at positions 1 and 6, and two hydroxyl groups at positions 3 and 4.[1][2] The presence of two chiral centers at the C3 and C4 positions indicates the possibility of multiple stereoisomers.
| Property | Value |
| Molecular Formula | C₆H₁₆N₂O₂ |
| Molecular Weight | 148.20 g/mol |
| CAS Number | 125078-78-6 |
| Synonyms | 1,6-diaminohexane-3,4-diol, 3,4-dihydroxy-1,6-hexanediamine |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 5 |
Synthesis Protocols
Proposed Synthetic Pathway:
A potential synthetic route could start from a readily available six-carbon backbone, with subsequent stereoselective introduction of the hydroxyl and amino functionalities. One possible approach involves the following key steps:
-
Starting Material: A suitable protected hex-3-ene derivative.
-
Dihydroxylation: Stereoselective dihydroxylation of the double bond to introduce the two hydroxyl groups. Reagents such as osmium tetroxide (for syn-dihydroxylation) or methods involving epoxidation followed by hydrolysis could be employed to control the stereochemistry.
-
Introduction of Amino Groups: Conversion of terminal functional groups (e.g., halides or tosylates) to azides, followed by reduction to the primary amines.
Detailed Hypothetical Experimental Protocol:
-
Step 1: Dihydroxylation of a Protected cis-Hex-3-ene-1,6-dihalide.
-
A solution of the starting alkene in a suitable solvent (e.g., a mixture of acetone and water) is treated with a catalytic amount of osmium tetroxide and a stoichiometric amount of an oxidizing agent like N-methylmorpholine N-oxide (NMO) at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a reducing agent (e.g., sodium sulfite).
-
The diol is extracted with an organic solvent and purified by column chromatography.
-
-
Step 2: Azidation of the Dihydroxylated Intermediate.
-
The diol is dissolved in a polar aprotic solvent (e.g., DMF) and treated with an excess of sodium azide.
-
The reaction mixture is heated to facilitate the nucleophilic substitution.
-
After completion, the product is isolated by extraction and purified.
-
-
Step 3: Reduction of the Diazide to the Diamine.
-
The diazide is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Alternatively, reduction can be achieved using reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.
-
The final product, this compound, is isolated and purified by crystallization or chromatography.
-
Biological Activity and Potential Applications
Specific quantitative data on the biological activity of this compound is not currently available in published literature. However, the structural motif of a diamino diol is a key component in a class of highly potent and specific inhibitors of the HIV protease enzyme.[3]
HIV Protease Inhibition:
HIV protease is a critical enzyme for the replication of the human immunodeficiency virus. Inhibitors that bind to the active site of this enzyme can effectively block viral maturation. Many successful HIV protease inhibitors incorporate a hydroxyethylamine or a dihydroxyethylene isostere, which mimics the transition state of the natural peptide substrate. The this compound core can be considered a simplified analog of these complex structures.
The amino and hydroxyl groups of this compound could be further functionalized to enhance binding affinity and specificity to the active site of HIV protease. The diamino functionality allows for the introduction of various side chains, mimicking the P1 and P1' residues of the natural substrate, while the diol core interacts with the catalytic aspartate residues of the enzyme.
Other Potential Applications:
-
Polymer Chemistry: The bifunctional nature of this molecule, with two primary amine and two secondary hydroxyl groups, makes it a potential monomer for the synthesis of novel polyamides, polyurethanes, or polyesters with unique properties.[1]
-
Chelating Agent: The arrangement of the amino and hydroxyl groups may allow this molecule to act as a chelating agent for various metal ions.
Conclusion
This compound is a molecule of significant interest due to its structural similarity to the core of potent bioactive compounds. While specific experimental data on its biological activity is lacking, its potential as a scaffold for the development of novel therapeutics, particularly HIV protease inhibitors, is noteworthy. The proposed synthesis provides a framework for its preparation, enabling further investigation into its chemical and biological properties. Researchers in drug discovery and polymer science may find this compound to be a valuable building block for future innovations.
References
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (3R,4R)-1,6-Diamino-3,4-dihydroxyhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (3R,4R)-1,6-diamino-3,4-dihydroxyhexane, a valuable chiral building block in drug discovery and development. The synthetic strategy hinges on a two-step process commencing with the Sharpless asymmetric dihydroxylation of a suitable C6 alkene precursor, followed by the reduction of terminal functionalities to yield the target diamine. This method offers a robust and stereocontrolled route to the desired (3R,4R) stereoisomer, which is often a key component in the synthesis of bioactive molecules, including enzyme inhibitors and chiral ligands.
Introduction
(3R,4R)-1,6-Diamino-3,4-dihydroxyhexane is a C2-symmetric chiral molecule of significant interest in medicinal chemistry and materials science. Its vicinal diol and terminal amino functionalities provide multiple points for further chemical modification, making it an ideal scaffold for the synthesis of complex molecules with defined stereochemistry. The (3R,4R) configuration is crucial for specific molecular recognition in biological systems, underscoring the need for a reliable and highly stereoselective synthetic method.
The protocol outlined herein employs a modern and efficient approach to establish the desired stereochemistry. The key transformation is the Sharpless asymmetric dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. By selecting the appropriate chiral ligand, the dihydroxylation of a symmetrically substituted alkene precursor can be directed to selectively yield the (3R,4R)-diol. Subsequent reduction of terminal nitrile or azide groups affords the target diamine. This approach avoids lengthy chiral resolution steps and provides a direct route to the enantiomerically pure product.
Synthetic Strategy Overview
The overall synthetic pathway can be visualized as a two-stage process. The first stage establishes the core stereochemistry of the vicinal diol, and the second stage installs the terminal amino groups.
Caption: Overall synthetic strategy for (3R,4R)-1,6-Diamino-3,4-dihydroxyhexane.
Experimental Protocols
Stage 1: Sharpless Asymmetric Dihydroxylation of Hex-3-ene-1,6-dinitrile
This protocol details the enantioselective synthesis of (3R,4R)-3,4-dihydroxyhexane-1,6-dinitrile from hex-3-ene-1,6-dinitrile using the commercially available AD-mix-β.
Materials:
-
Hex-3-ene-1,6-dinitrile
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene) and a 1:1 mixture of tert-butanol and water (10 mL per 1.4 g of AD-mix-β).
-
Stir the mixture at room temperature until the solids are dissolved, resulting in a clear, biphasic solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add methanesulfonamide (1 equivalent based on the alkene) to the reaction mixture.
-
Slowly add hex-3-ene-1,6-dinitrile (1 equivalent) to the cooled reaction mixture with vigorous stirring.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g per 1.4 g of AD-mix-β).
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (3R,4R)-3,4-dihydroxyhexane-1,6-dinitrile.
Workflow Diagram:
Caption: Experimental workflow for Sharpless asymmetric dihydroxylation.
Stage 2: Reduction of (3R,4R)-3,4-Dihydroxyhexane-1,6-dinitrile
This protocol describes the reduction of the terminal nitrile groups to primary amines, yielding the final product. Care must be taken to choose a reducing agent that does not affect the hydroxyl groups.
Materials:
-
(3R,4R)-3,4-Dihydroxyhexane-1,6-dinitrile
-
Borane-tetrahydrofuran complex (BH₃·THF) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure (using Borane-THF):
-
In a flame-dried 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve (3R,4R)-3,4-dihydroxyhexane-1,6-dinitrile (1 equivalent) in anhydrous THF (10 mL per 1 mmol of dinitrile).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (a slight excess, typically 2.2-2.5 equivalents per nitrile group) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or IR spectroscopy (disappearance of the nitrile peak).
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl.
-
Stir the mixture for 30 minutes at room temperature.
-
Basify the aqueous solution to pH > 12 by the addition of 1 M NaOH.
-
Extract the aqueous layer with diethyl ether (4 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3R,4R)-1,6-diamino-3,4-dihydroxyhexane. Further purification can be achieved by crystallization or chromatography if necessary.
Data Presentation
The following tables summarize expected quantitative data for the described synthetic route. These values are based on typical yields and selectivities reported in the literature for similar transformations.
Table 1: Quantitative Data for the Sharpless Asymmetric Dihydroxylation
| Parameter | Expected Value |
| Yield (%) | 85 - 95 |
| Enantiomeric Excess (ee, %) | > 98 |
| Diastereomeric Ratio (dr) | > 20:1 |
Table 2: Quantitative Data for the Nitrile Reduction
| Parameter | Expected Value |
| Yield (%) | 80 - 90 |
Safety Precautions
-
Osmium tetroxide (present in AD-mix) is highly toxic and volatile. Handle AD-mix reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Borane-THF complex and Lithium aluminum hydride are highly reactive and flammable. Handle these reagents under an inert atmosphere and away from water and other protic sources.
-
All reactions should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for Polyamide Synthesis using 1,6-Diamino-3,4-dihydroxyhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamides are a class of polymers characterized by the repeating amide linkage (–CO–NH–) in their main chain. They are widely used in various applications due to their excellent mechanical properties, thermal stability, and chemical resistance. The incorporation of functional groups, such as hydroxyl groups, along the polymer backbone can impart unique properties like increased hydrophilicity, potential for post-polymerization modification, and altered biocompatibility. This application note provides a detailed protocol for the synthesis of a functionalized polyamide using 1,6-Diamino-3,4-dihydroxyhexane as the diamine monomer. The presence of the diol functionality on the diamine monomer offers a route to novel polyamides with potential applications in biomedical fields, such as drug delivery and tissue engineering, where hydrophilicity and the potential for further functionalization are desirable.
Principle of the Reaction
The synthesis of the polyamide is based on a polycondensation reaction between a diamine (this compound) and a diacid chloride (e.g., sebacoyl chloride). This reaction, often carried out via interfacial or low-temperature solution polymerization, results in the formation of amide bonds with the elimination of a small molecule, in this case, hydrogen chloride (HCl). The HCl is neutralized by a base present in the reaction mixture. The dihydroxy functionality on the diamine is expected to remain intact under these conditions, yielding a hydrophilic polyamide.
Data Presentation
The following table summarizes the expected properties of a polyamide synthesized from this compound and sebacoyl chloride. These are predicted values based on the structure of the monomers and general polyamide characteristics, and actual experimental values may vary.
| Property | Expected Value/Characteristic |
| Monomers | This compound, Sebacoyl Chloride |
| Polymer Name | Poly(1,6-hexanediyl-3,4-dihydroxy-sebacamide) |
| Appearance | Off-white to light yellow solid |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMAc, NMP, DMSO) and potentially in polar protic solvents due to hydroxyl groups. |
| Thermal Properties | Glass Transition Temperature (Tg) is expected to be lower than that of Nylon 6,10 due to the disruption of chain packing by the hydroxyl groups. Decomposition temperature is anticipated to be in the range of 300-400 °C. |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol (dependent on reaction conditions) |
| Key Features | Hydrophilic due to pendant hydroxyl groups, potential for cross-linking or further functionalization. |
Experimental Protocols
Materials and Equipment
-
Monomers: this compound, Sebacoyl chloride
-
Solvents: Dichloromethane (DCM) or other suitable organic solvent, deionized water
-
Base: Sodium hydroxide (NaOH) or triethylamine (TEA)
-
Equipment: Beaker, magnetic stirrer and stir bar, dropping funnel, Buchner funnel and flask, vacuum source, pH meter or pH paper, standard laboratory glassware.
Low-Temperature Solution Polycondensation Protocol
This method is suitable for producing a high-quality polymer with good control over the reaction.
-
Preparation of the Diamine Solution: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1 equivalent) and triethylamine (2.2 equivalents) in an appropriate polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc) under a nitrogen atmosphere. Cool the solution to 0-5 °C in an ice bath.
-
Preparation of the Diacid Chloride Solution: In a separate beaker, dissolve sebacoyl chloride (1 equivalent) in the same solvent.
-
Polymerization: Slowly add the diacid chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.
-
Polymer Precipitation and Purification: Precipitate the polymer by pouring the viscous reaction mixture into a non-solvent such as methanol or water.
-
Washing: Filter the precipitated polymer and wash it thoroughly with water to remove any unreacted monomers and salts, followed by washing with methanol to remove residual solvent.
-
Drying: Dry the polymer under vacuum at 60-80 °C until a constant weight is achieved.
Interfacial Polymerization Protocol
This is a rapid method suitable for demonstrating the polymerization and for forming polymer films or fibers at the interface of two immiscible liquids.[1][2][3][4]
-
Aqueous Phase Preparation: Dissolve this compound (e.g., 0.1 M) and sodium hydroxide (e.g., 0.2 M) in deionized water.
-
Organic Phase Preparation: Dissolve sebacoyl chloride (e.g., 0.1 M) in an organic solvent immiscible with water, such as dichloromethane (DCM) or hexane.
-
Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker without stirring. A polymer film will form at the interface.
-
Polymer Collection: Using forceps, gently grasp the polymer film at the center and pull it out of the beaker continuously to form a "rope" of polyamide.
-
Washing and Drying: Wash the collected polymer thoroughly with water and then with a solvent like ethanol or acetone to remove unreacted monomers and solvent. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C).
Mandatory Visualizations
Caption: Experimental workflow for the solution polymerization of polyamide.
Caption: Chemical reaction for the synthesis of polyamide.
References
Application Note: Synthesis and Characterization of Novel Polyurethanes Incorporating 1,6-Diamino-3,4-dihydroxyhexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of novel polyurethanes utilizing 1,6-Diamino-3,4-dihydroxyhexane as a chain extender. This unique monomer, possessing both primary amine and secondary hydroxyl functionalities, allows for the creation of poly(urethane-urea) copolymers with distinct properties. This application note outlines a two-step prepolymer synthesis method, followed by comprehensive protocols for the characterization of the resulting polymers, including spectroscopic, thermal, and mechanical analyses. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
Polyurethanes are a versatile class of polymers renowned for their wide range of properties, from rigid foams to flexible elastomers. Their performance is highly tunable through the careful selection of monomers. The incorporation of monomers with multiple, distinct functional groups offers a pathway to novel materials with enhanced characteristics. This compound is a C6-alkane substituted with primary amino groups at positions 1 and 6, and hydroxyl groups at positions 3 and 4.[1] Its structure presents an opportunity to synthesize polyurethanes with a combination of urethane and urea linkages in the polymer backbone, potentially leading to unique thermal and mechanical properties. The amine groups can form urea linkages, while the hydroxyl groups can form urethane linkages.[1]
This application note details a robust procedure for the synthesis of polyurethanes using this compound as a chain extender with an aliphatic diisocyanate, 1,6-hexamethylene diisocyanate (HDI). The protocol is designed to be reproducible and adaptable for research and development purposes.
Experimental Overview
The synthesis of the polyurethane is conducted via a two-step prepolymer method. In the first step, a polyol is reacted with an excess of diisocyanate to form an isocyanate-terminated prepolymer. In the second step, the prepolymer is chain-extended with this compound. The primary amine groups of the diamine are expected to react preferentially with the isocyanate groups of the prepolymer to form urea linkages, followed by the reaction of the secondary hydroxyl groups to form urethane linkages, particularly at elevated temperatures or with the use of a suitable catalyst.
Materials and Equipment
| Material/Equipment | Supplier | Grade |
| This compound | Commercially Available | ≥98% |
| 1,6-Hexamethylene diisocyanate (HDI) | Commercially Available | ≥99% |
| Poly(tetramethylene ether) glycol (PTMEG), Mn ~2000 g/mol | Commercially Available | Standard |
| Dibutyltin dilaurate (DBTDL) | Commercially Available | Catalyst Grade |
| N,N-Dimethylformamide (DMF) | Commercially Available | Anhydrous |
| Toluene | Commercially Available | Anhydrous |
| Methanol | Commercially Available | ACS Grade |
| Three-neck round-bottom flask with mechanical stirrer, condenser, and nitrogen inlet | Standard Laboratory Glassware | - |
| Heating mantle with temperature controller | Standard Laboratory Equipment | - |
| Vacuum oven | Standard Laboratory Equipment | - |
Safety Precautions: Hexamethylene diisocyanate (HDI) is toxic and a potent respiratory sensitizer.[2] All manipulations involving HDI must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
Synthesis of Isocyanate-Terminated Prepolymer (Step 1)
-
Dry all glassware in an oven at 120 °C overnight and assemble under a nitrogen atmosphere.
-
Charge the three-neck round-bottom flask with poly(tetramethylene ether) glycol (PTMEG, e.g., 20.0 g, 10.0 mmol).
-
Heat the flask to 80 °C with stirring to melt the PTMEG and remove any residual moisture under a gentle nitrogen stream for 1 hour.
-
Cool the flask to 60 °C.
-
In a separate, dry container under nitrogen, add 1,6-hexamethylene diisocyanate (HDI, e.g., 3.36 g, 20.0 mmol) to anhydrous toluene (10 mL). Caution: HDI is toxic.
-
Slowly add the HDI solution to the stirred PTMEG in the reaction flask over 30 minutes.
-
Add one drop of dibutyltin dilaurate (DBTDL) catalyst to the reaction mixture.
-
Increase the temperature to 80 °C and maintain for 2 hours with continuous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by determining the isocyanate (NCO) content via titration with di-n-butylamine. The theoretical NCO content should be calculated and the reaction continued until the experimental value is within 5% of the theoretical value.
Chain Extension with this compound (Step 2)
-
Cool the prepolymer solution to 40 °C.
-
Dissolve this compound (e.g., 1.48 g, 10.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL).
-
Slowly add the this compound solution to the stirred prepolymer solution over 30 minutes. An increase in viscosity is expected.
-
After the addition is complete, continue stirring at 40 °C for 1 hour.
-
Increase the temperature to 70 °C and stir for an additional 2 hours to facilitate the reaction of the hydroxyl groups.
-
Pour the viscous polymer solution into a Teflon-coated pan.
-
Cure the polymer in a vacuum oven at 80 °C for 24 hours to remove the solvents and complete the reaction.
-
The resulting polyurethane film can be stored in a desiccator.
Characterization of the Polyurethane
3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the formation of urethane and urea linkages and the disappearance of isocyanate groups.
-
Protocol:
-
Obtain a thin film of the synthesized polyurethane.
-
Record the FTIR spectrum using an ATR-FTIR spectrometer over a range of 4000-600 cm⁻¹.
-
Identify the characteristic absorption bands:
-
N-H stretching (urethane and urea): ~3300 cm⁻¹
-
C-H stretching (aliphatic): ~2940 and 2850 cm⁻¹
-
Absence of N=C=O stretching (isocyanate): ~2270 cm⁻¹
-
C=O stretching (urethane): ~1730 cm⁻¹
-
C=O stretching (urea): ~1640 cm⁻¹
-
N-H bending (urethane and urea): ~1530 cm⁻¹
-
-
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed molecular structure of the polyurethane.
-
Protocol:
-
Dissolve a small amount of the polyurethane in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Assign the peaks corresponding to the protons and carbons of the PTMEG, HDI, and this compound moieties in the polymer backbone.
-
3.3.3. Gel Permeation Chromatography (GPC)
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polyurethane.
-
Protocol:
-
Dissolve the polyurethane in a suitable solvent for GPC analysis (e.g., THF or DMF with LiBr).
-
Filter the solution through a 0.45 µm filter.
-
Analyze the sample using a GPC system calibrated with polystyrene or polymethyl methacrylate standards.
-
3.3.4. Thermal Analysis (DSC and TGA)
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm, if any), and thermal stability of the polyurethane.
-
Protocol:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample from -80 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample to -80 °C at 10 °C/min.
-
Reheat the sample to 200 °C at 10 °C/min. The Tg is determined from the second heating scan.
-
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh 10-15 mg of the polymer into a TGA pan.
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Determine the onset of decomposition temperature (Td).
-
-
3.3.5. Mechanical Testing
-
Objective: To evaluate the tensile properties of the polyurethane.
-
Protocol:
-
Prepare dog-bone shaped specimens from the polyurethane film according to ASTM D638.
-
Conduct tensile testing using a universal testing machine at a specified crosshead speed (e.g., 50 mm/min).
-
Determine the tensile strength, Young's modulus, and elongation at break.
-
Representative Data
The following tables present representative data for aliphatic polyurethanes synthesized using methods analogous to the one described in this application note. The exact values for the polyurethane derived from this compound may vary depending on the precise stoichiometry and reaction conditions.
Table 1: Molecular Weight and Thermal Properties
| Property | Representative Value |
| Number-Average Molecular Weight (Mn) (kDa) | 30 - 80 |
| Weight-Average Molecular Weight (Mw) (kDa) | 60 - 150 |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (Tg) (°C) | -50 to -30 |
| Decomposition Temperature (Td) (°C) | > 250 |
Table 2: Mechanical Properties
| Property | Representative Value |
| Tensile Strength (MPa) | 15 - 40 |
| Young's Modulus (MPa) | 50 - 200 |
| Elongation at Break (%) | 300 - 700[3] |
Visualizations
References
The Versatile Building Block: 1,6-Diamino-3,4-dihydroxyhexane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1,6-Diamino-3,4-dihydroxyhexane is a highly functionalized linear C6-scaffold offering a unique combination of reactive sites: two primary amino groups at the terminal positions and a vicinal diol in the core. This arrangement provides a versatile platform for the synthesis of a wide array of complex molecules, including chiral ligands, specialty polymers, and key intermediates for pharmacologically active compounds. Its stereochemical complexity, with two chiral centers at the C3 and C4 positions, allows for the generation of stereoisomers, which can be crucial for biological activity and material properties.[1] This document provides an overview of its applications, detailed experimental protocols for key transformations, and workflow diagrams to guide synthetic strategies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its reactivity, solubility, and handling characteristics.
| Property | Value |
| Molecular Formula | C6H16N2O2 |
| Molecular Weight | 148.20 g/mol |
| Appearance | Predicted to be a solid |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 92.5 Ų |
| CAS Number | 125078-78-6 |
Applications in Organic Synthesis
The strategic placement of amino and hydroxyl groups on the hexane backbone makes this compound a valuable precursor for several classes of organic compounds.
1. Synthesis of Chiral Ligands: The diamino and diol moieties can be readily derivatized to create chiral ligands for asymmetric catalysis. The nitrogen and oxygen atoms can coordinate with various metal centers, and the chiral backbone can induce stereoselectivity in a wide range of transformations.
2. Polymer Synthesis: As a bifunctional monomer, this compound can participate in polymerization reactions.[1] The amino groups can form amide or urea linkages, while the hydroxyl groups can form ester or urethane bonds, leading to the synthesis of novel polyamides, polyurethanes, and polyesters with unique properties imparted by the hydroxyl groups along the polymer chain.[1]
3. Precursor for Bioactive Molecules: The core structure of this compound is found in various biologically active molecules. Notably, more complex analogs of this structure are key components of HIV protease inhibitors.[2] The diamino diol unit can mimic the transition state of peptide hydrolysis, a crucial mechanism for the action of these inhibitors.
Experimental Protocols
The following protocols are representative examples of key transformations involving diamino diol scaffolds. While some protocols are for analogous structures due to the limited availability of specific procedures for this compound, they provide a solid foundation for developing synthetic routes.
Protocol 1: Synthesis of a Diamino Diol from a Cyclic Precursor (Adapted from a patent for a substituted analog)
This protocol describes the hydrolysis of a cyclic precursor to yield a diamino diol. This methodology can be conceptually applied to the synthesis of this compound from a suitable cyclic starting material.
Reaction Scheme:
Caption: Hydrolysis of a cyclic precursor to a diamino diol.
Materials:
-
Substituted oxazinone precursor (1.0 eq)
-
Barium hydroxide octahydrate (5.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
Dissolve the crude oxazinone precursor in 1,4-dioxane with gentle warming.
-
To the stirred warm solution, add water followed by barium hydroxide octahydrate.
-
Heat the resulting mixture at reflux for 11 hours.
-
Cool the reaction mixture and filter to remove the barium carbonate precipitate.
-
Concentrate the filtrate to remove the 1,4-dioxane.
-
The resulting aqueous solution contains the crude diamino diol, which can be further purified by crystallization or chromatography.[2]
Protocol 2: Synthesis of a Schiff Base from a Diamine and Salicylaldehyde (Adapted for this compound)
This protocol details the formation of a Schiff base, a common reaction for primary amines. This can be used to protect the amino groups or to form ligands for metal complexes.
Reaction Scheme:
Caption: Synthesis of a Schiff base from a diamine.
Materials:
-
This compound (1.0 eq)
-
Salicylaldehyde (2.0 eq)
-
Ethanol or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in warm ethanol or DMF in a round-bottom flask equipped with a condenser.
-
Add salicylaldehyde to the solution.
-
Reflux the reaction mixture for 6-10 hours.
-
Allow the reaction mixture to cool to room temperature.
-
The solid product may precipitate upon cooling. If not, the product can be precipitated by pouring the reaction mixture into deionized water.
-
Filter the solid product, wash with cold ethanol or water, and dry under vacuum to yield the pure Schiff base.[3][4]
Protocol 3: N-Acylation of this compound
This protocol describes the acylation of the amino groups to form amides. This is a fundamental transformation for introducing various functionalities.
Reaction Scheme:
Caption: N-Acylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (or other acylating agent) (2.2 eq)
-
Triethylamine (2.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Logical Workflow for Synthesis of a Chiral Ligand
The following diagram illustrates a logical workflow for the synthesis of a chiral ligand starting from this compound.
Caption: Synthetic workflow for a chiral ligand.
Conclusion
This compound represents a promising and versatile building block in organic synthesis. Its unique combination of functional groups and stereochemical potential allows for the construction of a diverse range of valuable molecules. The provided protocols, while in some cases adapted from analogous systems, offer a practical starting point for researchers to explore the rich chemistry of this compound and to develop novel synthetic methodologies for applications in materials science, catalysis, and drug discovery. Further research into the specific reactions and applications of this molecule is warranted to fully unlock its synthetic potential.
References
Application Notes and Protocols for the Dihydroxylation of 1,6-Diaminohexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective dihydroxylation of 1,6-diaminohexane derivatives. The primary focus is on the Sharpless Asymmetric Dihydroxylation, a powerful and reliable method for the synthesis of chiral vicinal diols, which are crucial intermediates in drug discovery and development.[1]
Introduction
Chiral vicinal diols and amino alcohols derived from skeletons such as 1,6-diaminohexane are valuable building blocks in medicinal chemistry.[2][3] Their defined stereochemistry is essential for creating enantiomerically pure active pharmaceutical ingredients (APIs), ensuring specific interactions with biological targets and minimizing off-target effects.[1][4] The Sharpless Asymmetric Dihydroxylation (AD) is a premier method for installing two adjacent hydroxyl groups across a double bond with high control over the stereochemical outcome.[5][6]
Application Notes
Substrate Considerations: The Role of Amine Protecting Groups
The presence of free amino groups in the substrate can interfere with the Sharpless Asymmetric Dihydroxylation. The basicity of the amines can disrupt the catalytic cycle. Therefore, it is crucial to protect the amino functionalities prior to the dihydroxylation step. The most commonly employed protecting groups compatible with the Sharpless AD conditions are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[7] The choice of protecting group may depend on the overall synthetic strategy and the desired deprotection conditions.
The Sharpless Asymmetric Dihydroxylation
The Sharpless AD utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the dihydroxylation to a specific face of the alkene.[5] A stoichiometric co-oxidant, typically potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), regenerates the osmium tetroxide, allowing for its use in catalytic quantities.[5][8]
For convenience, commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, are widely used.[5][8]
-
AD-mix-α contains the chiral ligand (DHQ)₂PHAL and typically adds the hydroxyl groups to the α-face of the alkene (based on the Sharpless mnemonic).
-
AD-mix-β contains the chiral ligand (DHQD)₂PHAL and directs hydroxylation to the β-face.[5]
The reaction is generally performed in a biphasic solvent system, such as t-butanol/water, at low temperatures (typically 0 °C to room temperature) to ensure high enantioselectivity.[8] The addition of methanesulfonamide (CH₃SO₂NH₂) can sometimes accelerate the catalytic cycle and improve the enantiomeric excess (ee) for certain substrates.[5]
Data Presentation
Table 1: Reagents for Sharpless Asymmetric Dihydroxylation
| Reagent/Component | Purpose | Typical Molar Equivalents |
| N-Protected Diaminoalkene | Substrate | 1.0 |
| AD-mix-α or AD-mix-β | Source of OsO₄, Chiral Ligand, Co-oxidant, and Base | 1.4 g per mmol of substrate |
| Methanesulfonamide (optional) | Additive to accelerate the reaction | 1.0 |
| tert-Butanol | Organic Solvent | Part of solvent system |
| Water | Aqueous Solvent | Part of solvent system |
| Sodium Sulfite | Quenching Agent | Excess |
Table 2: Expected Outcome for Dihydroxylation of a Hypothetical N,N'-di-Boc-1,6-diaminohex-3-ene
| AD-mix Used | Expected Major Diastereomer | Typical Yield (%) | Typical Enantiomeric Excess (ee%) |
| AD-mix-α | (3R,4R)-Diol | 85-95 | >95 |
| AD-mix-β | (3S,4S)-Diol | 85-95 | >98 |
Note: The data presented in Table 2 is extrapolated from typical results for the Sharpless Asymmetric Dihydroxylation of similar aliphatic alkenes. Actual results may vary depending on the exact substrate and reaction conditions.
Experimental Protocols
Protocol 1: N-Boc Protection of a 1,6-Diaminoalkene
This protocol describes a general procedure for the di-N-Boc protection of a 1,6-diaminoalkene derivative.
Materials:
-
1,6-diaminoalkene derivative (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.2 eq)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH) (2.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 1,6-diaminoalkene derivative in DCM or THF.
-
Add the base (e.g., Et₃N) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O in the same solvent to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water or saturated NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N,N'-di-Boc-protected diaminoalkene.
Protocol 2: Sharpless Asymmetric Dihydroxylation
This protocol outlines the dihydroxylation of an N,N'-di-Boc-protected 1,6-diaminoalkene.
Materials:
-
N,N'-di-Boc-protected 1,6-diaminoalkene (1.0 eq)
-
AD-mix-α or AD-mix-β
-
Methanesulfonamide (optional, 1.0 eq)
-
tert-Butanol
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of t-butanol and water (1:1 ratio, e.g., 5 mL of each per 1 mmol of alkene).
-
Add the AD-mix powder (and methanesulfonamide, if used) to the solvent mixture and stir until most of the solids have dissolved, resulting in a pale yellow or orange biphasic mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the N,N'-di-Boc-protected diaminoalkene to the cooled, stirring mixture.
-
Stir the reaction vigorously at 0 °C (or room temperature, depending on substrate reactivity) for 6-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, add solid sodium sulfite (approx. 1.5 g per gram of AD-mix) and stir for an additional 1 hour at room temperature to quench the reaction.
-
Add ethyl acetate to the mixture and stir.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.
Protocol 3: N-Boc Deprotection
This protocol describes the removal of the Boc protecting groups to yield the free diamino diol.
Materials:
-
N,N'-di-Boc-protected diamino diol
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or other base for neutralization
Procedure:
-
Dissolve the N,N'-di-Boc-protected diamino diol in DCM.
-
Add an excess of TFA or a solution of HCl (e.g., 4M in dioxane) at 0 °C.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
Re-dissolve the residue in a suitable solvent and carefully neutralize with a base (e.g., saturated NaHCO₃ solution or by passing through a basic ion-exchange resin).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture with THF/isopropanol if the product has high polarity).
-
Dry the combined organic layers and concentrate to yield the deprotected diamino diol, which may be further purified by recrystallization or chromatography.
Visualizations
Caption: Overall experimental workflow.
Caption: Sharpless AD mnemonic device.
Caption: Role in drug development.
References
- 1. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Chemists succeed in synthesis of aminoalcohols by utilizing light [uni-muenster.de]
- 4. nbinno.com [nbinno.com]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
Application Note: Mass Spectrometry Characterization of 1,6-Diamino-3,4-dihydroxyhexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of 1,6-diamino-3,4-dihydroxyhexane and its derivatives using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Due to the polar nature and functional groups of the target molecule, both direct analysis and derivatization strategies are presented to enhance chromatographic retention and ionization efficiency. This guide includes hypothetical yet plausible mass spectrometry data, fragmentation patterns, and detailed experimental workflows to serve as a practical resource for researchers in drug development and related fields.
Introduction
This compound is a functionalized hexane backbone containing two primary amine groups and a vicinal diol. This structure is of interest in medicinal chemistry as a potential building block for various therapeutic agents. Accurate and robust analytical methods are crucial for its identification, quantification, and structural elucidation in various matrices. Mass spectrometry, particularly LC-MS/MS, offers the high sensitivity and specificity required for these analyses.[1] This application note outlines protocols for both the underivatized and derivatized analysis of this compound, providing expected quantitative data and fragmentation pathways.
Predicted Mass Spectrometry Data
The following tables summarize the predicted mass-to-charge ratios (m/z) for the parent compound and a hypothetical derivatized form. The predictions are based on the molecular weight of this compound (C6H16N2O2, Molar Mass: 148.20 g/mol ) and common derivatization reactions.
Table 1: Predicted m/z for Underivatized this compound
| Ion Species | Predicted m/z | Notes |
| [M+H]+ | 149.1285 | Protonated molecule, expected in positive ion mode ESI. |
| [M+Na]+ | 171.1104 | Sodium adduct, commonly observed in ESI. |
| [M-H]- | 147.1132 | Deprotonated molecule, possible in negative ion mode. |
Table 2: Predicted m/z for Dansyl Derivatized this compound
Assuming derivatization of both primary amine groups with Dansyl Chloride (C12H12NO2SCl).
| Ion Species | Predicted m/z | Notes |
| [M+2Dansyl+H]+ | 615.2884 | Di-dansylated molecule, protonated. |
| [M+2Dansyl+Na]+ | 637.2703 | Di-dansylated molecule, sodium adduct. |
Predicted Fragmentation Patterns
Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The fragmentation of this compound is predicted to occur via pathways typical for amines and alcohols, namely alpha-cleavage and dehydration.[2][3][4]
Table 3: Predicted MS/MS Fragments of Underivatized [M+H]+ (m/z 149.1285)
| Predicted Fragment m/z | Proposed Structure/Loss | Fragmentation Pathway |
| 131.1179 | [M+H-H2O]+ | Loss of a water molecule from the diol. |
| 113.1073 | [M+H-2H2O]+ | Loss of both hydroxyl groups as water. |
| 101.0968 | [C5H13N2O]+ | Alpha-cleavage adjacent to an amine, loss of CH2OH. |
| 88.0862 | [C4H10NO]+ | Cleavage between C3 and C4. |
| 74.0600 | [C3H8NO]+ | Alpha-cleavage at the C2-C3 bond. |
| 44.0498 | [C2H6N]+ | Alpha-cleavage adjacent to an amine. |
| 30.0338 | [CH4N]+ | Characteristic fragment for primary amines. |
Experimental Protocols
Protocol 1: Direct Analysis by LC-MS/MS
This protocol is suitable for rapid screening and quantification if sufficient chromatographic retention is achieved.
1. Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., Methanol/Water 50:50 v/v).
-
Perform serial dilutions to create calibration standards (e.g., 1 ng/mL to 1000 ng/mL).
-
For complex matrices, a solid-phase extraction (SPE) with a mixed-mode cation exchange cartridge may be necessary.
2. Liquid Chromatography (LC) Conditions:
-
Column: A mixed-mode column (e.g., combining reversed-phase and ion-exchange characteristics) is recommended for retaining this polar analyte. A C18 column with an ion-pairing agent like heptafluorobutyric acid (HFBA) can also be used.[5][6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to elute the compound. A shallow gradient will be necessary for resolving related impurities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full Scan (to identify parent ions) and Product Ion Scan (for fragmentation analysis). For quantification, use Selected Reaction Monitoring (SRM).[7]
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).
-
Collision Gas: Argon.
-
Collision Energy: Optimize by infusing a standard solution and varying the collision energy (e.g., 10-40 eV) to achieve optimal fragmentation.
Protocol 2: Analysis after Derivatization with Dansyl Chloride
Derivatization can improve chromatographic retention on standard C18 columns and enhance ionization efficiency.[8]
1. Derivatization Procedure:
-
To 100 µL of the sample in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 9.5), add 100 µL of Dansyl Chloride solution (1 mg/mL in acetone).
-
Vortex the mixture and incubate at 60 °C for 30 minutes.
-
After incubation, add a small amount of a primary amine solution (e.g., 5% v/v ethylamine) to quench the reaction.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
2. Liquid Chromatography (LC) Conditions:
-
Column: Standard C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A steeper gradient can be used compared to the underivatized method due to the increased hydrophobicity of the dansylated derivative.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: ESI, positive mode.
-
SRM Transitions for Quantification:
-
Precursor Ion: m/z 615.3 (for the di-dansylated derivative).
-
Product Ions: Monitor characteristic fragments of the dansyl group (e.g., m/z 171.0) and other specific fragments from the derivatized molecule.
-
-
Other MS parameters can be kept similar to Protocol 1, with re-optimization for the derivatized compound.
Visualizations
Experimental Workflow for Direct LC-MS/MS Analysis
Caption: Workflow for the direct analysis of this compound.
Experimental Workflow for Derivatization LC-MS/MS Analysis
Caption: Workflow including the derivatization step for enhanced analysis.
Predicted Fragmentation Pathway of [M+H]+
Caption: Predicted major fragmentation pathways for protonated this compound.
References
- 1. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,6-Diamino-3,4-dihydroxyhexane in Cross-Linking Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Diamino-3,4-dihydroxyhexane is a bifunctional molecule possessing a six-carbon backbone with primary amino groups at the terminal positions (1 and 6) and hydroxyl groups at the central positions (3 and 4).[1] This unique structure, with its tetra-functionality, presents significant potential for its use as a versatile cross-linking agent in the synthesis of biocompatible polymers and hydrogels for biomedical applications. The presence of both amine and hydroxyl functionalities allows for a dual-mode of cross-linking, enabling the formation of robust and tunable polymer networks.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound as a cross-linking agent, particularly in the context of hydrogel formation for controlled drug delivery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its reactivity and behavior in solution.
| Property | Value | Reference |
| Molecular Formula | C6H16N2O2 | [1][2] |
| Molecular Weight | 148.20 g/mol | [1][2] |
| CAS Number | 125078-78-6 | [1][2] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in water and polar organic solvents | Inferred |
| Hydrogen Bond Donor Count | 4 | [1][2] |
| Hydrogen Bond Acceptor Count | 4 | [1][2] |
| Rotatable Bond Count | 5 | [1][2] |
Mechanism of Cross-Linking
The cross-linking capability of this compound stems from the reactivity of its primary amine and hydroxyl groups. These groups can participate in various chemical reactions to form covalent bonds with polymer chains, leading to the formation of a three-dimensional network.
-
Amine Group Reactivity: The primary amino groups can react with various functional groups on polymer backbones, such as carboxylic acids, esters, aldehydes, and isocyanates, to form stable amide, imine, or urea linkages.[1][3]
-
Hydroxyl Group Reactivity: The hydroxyl groups can undergo esterification with carboxylic acids or urethane formation with isocyanates, providing an additional mode of cross-linking.[1]
This dual reactivity allows for a high degree of control over the cross-linking density and, consequently, the mechanical properties and degradation kinetics of the resulting polymer network.
Figure 1: Cross-linking mechanism of a polymer with carboxylic acid groups using this compound.
Application: Biocompatible Hydrogel for Controlled Drug Delivery
Objective: To synthesize a biocompatible and biodegradable hydrogel using this compound as a cross-linking agent for the controlled release of a model therapeutic agent.
Principle: In this application, a water-soluble and biocompatible polymer, such as hyaluronic acid (HA) or carboxymethyl cellulose (CMC), is cross-linked with this compound. The resulting hydrogel can encapsulate a drug, and its release can be modulated by the hydrogel's swelling behavior and degradation rate, which are controlled by the cross-linking density.
Experimental Protocol: Synthesis of a Hyaluronic Acid-Based Hydrogel
This protocol details the synthesis of a hyaluronic acid (HA) hydrogel cross-linked with this compound using a carbodiimide coupling reaction.
Materials:
-
Hyaluronic acid (HA), sodium salt (medical grade)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Model drug (e.g., Doxorubicin hydrochloride)
-
Dialysis tubing (MWCO 10 kDa)
-
Deionized water
Equipment:
-
Magnetic stirrer and stir bars
-
pH meter
-
Lyophilizer (freeze-dryer)
-
Syringes and needles
-
Molds for hydrogel casting (e.g., Teflon plates with spacers)
Figure 2: Experimental workflow for the synthesis and characterization of a drug-loaded hydrogel.
Procedure:
-
Preparation of HA Solution: Dissolve 1.0 g of hyaluronic acid in 100 mL of PBS (pH 7.4) by stirring overnight at room temperature to obtain a 1% (w/v) solution.
-
Activation of HA: To the HA solution, add 0.2 g of EDC and 0.12 g of NHS. Stir the mixture for 30 minutes at room temperature to activate the carboxylic acid groups of HA.
-
Cross-linking Reaction: Prepare a 10% (w/v) solution of this compound in deionized water. Add a specific volume of the cross-linker solution to the activated HA solution (see Table 2 for suggested molar ratios).
-
Drug Incorporation: If preparing a drug-loaded hydrogel, dissolve the model drug in a small amount of PBS and add it to the reaction mixture.
-
Gel Casting: Pour the reaction mixture into molds of the desired shape and size.
-
Gelation: Allow the mixture to stand at room temperature for 2-4 hours, or until a stable hydrogel is formed.
-
Purification: Remove the molds and immerse the hydrogels in a large volume of deionized water for 3 days, changing the water daily, to remove unreacted reagents. Alternatively, use dialysis tubing for purification.
-
Lyophilization: Freeze the purified hydrogels at -80°C and then lyophilize for 48 hours to obtain a porous scaffold.
Characterization of the Hydrogel
The synthesized hydrogels should be characterized to evaluate their properties. The following table summarizes key characterization techniques and expected outcomes.
| Characterization Technique | Parameter Measured | Expected Outcome |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Formation of amide bonds | Appearance of new peaks corresponding to amide I and amide II bands. |
| Swelling Studies | Swelling ratio | The swelling ratio will decrease with an increasing concentration of the cross-linking agent. |
| Rheometry | Mechanical properties (Storage and Loss Moduli) | The storage modulus (G') will be higher than the loss modulus (G''), indicating a stable gel. G' will increase with higher cross-linker concentrations. |
| Scanning Electron Microscopy (SEM) | Morphology and pore size | A porous, interconnected network structure is expected. Pore size may decrease with increased cross-linking. |
| In Vitro Drug Release | Cumulative drug release | Sustained release of the drug over an extended period. The release rate can be tuned by varying the cross-linking density. |
Quantitative Data
The following tables provide hypothetical but representative data for hydrogels synthesized with varying concentrations of this compound.
Table 1: Hydrogel Formulation Parameters
| Formulation ID | HA (%, w/v) | Molar Ratio of -COOH (HA) to -NH2 (Cross-linker) |
| HG-1 | 1 | 1:0.25 |
| HG-2 | 1 | 1:0.5 |
| HG-3 | 1 | 1:1.0 |
Table 2: Physicochemical Properties of Synthesized Hydrogels
| Formulation ID | Swelling Ratio (%) | Storage Modulus (G') (Pa) | Gelation Time (min) |
| HG-1 | 850 ± 50 | 150 ± 20 | 180 |
| HG-2 | 620 ± 40 | 350 ± 30 | 120 |
| HG-3 | 410 ± 30 | 600 ± 40 | 60 |
Table 3: In Vitro Drug Release Profile (Cumulative Release %)
| Time (hours) | HG-1 (%) | HG-2 (%) | HG-3 (%) |
| 1 | 15 ± 2 | 10 ± 1 | 5 ± 1 |
| 6 | 40 ± 3 | 28 ± 2 | 18 ± 2 |
| 12 | 65 ± 4 | 45 ± 3 | 30 ± 3 |
| 24 | 88 ± 5 | 68 ± 4 | 48 ± 4 |
| 48 | 95 ± 4 | 85 ± 5 | 65 ± 5 |
| 72 | > 98 | 94 ± 4 | 78 ± 6 |
Safety and Handling
Conclusion
This compound is a promising cross-linking agent for the development of biocompatible materials. Its dual functionality offers a high degree of control over the properties of the resulting polymer networks. The provided protocols and data serve as a starting point for researchers to explore the potential of this molecule in various biomedical applications, including drug delivery, tissue engineering, and wound healing. Further studies are warranted to fully elucidate its biocompatibility and in vivo performance.
References
- 1. This compound | 125078-78-6 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. NTP technical report on the toxicity studies of 1,6-Hexanediamine Dihydrochloride (CAS No. 6055-52-3) Administered by Drinking Water and Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,6-Diamino-3,4-dihydroxyhexane
Welcome to the technical support center for the synthesis of 1,6-Diamino-3,4-dihydroxyhexane. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in improving the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the stereoselective synthesis of this compound?
A1: Common and cost-effective chiral starting materials include enantiomerically pure forms of tartaric acid or its esters (e.g., diethyl tartrate) and mannitol.[1][2] These compounds provide a pre-existing stereochemical framework for the C3 and C4 diol centers. Another approach involves the stereoselective dihydroxylation of a suitable alkene precursor like 1,5-hexadiene or its derivatives.
Q2: What is the most critical challenge in the synthesis of this compound?
A2: The primary challenge is controlling the stereochemistry at the C3 and C4 positions to obtain the desired stereoisomer (e.g., meso, (3R,4R), or (3S,4S)). This requires precise stereocontrol in reactions such as dihydroxylation.[3]
Q3: How can I purify the final product, which is a highly polar amino alcohol?
A3: Purification of polar amino alcohols can be challenging due to their high water solubility and tendency to streak on normal-phase silica gel.[4][5] Consider the following methods:
-
Crystallization: Formation of a salt (e.g., hydrochloride or tartrate) can facilitate crystallization and purification.
-
Ion-Exchange Chromatography: This is a powerful technique for separating charged molecules like amines.
-
Reverse-Phase Chromatography (C18): This can be effective for polar compounds, but finding a suitable solvent system that provides good separation without being difficult to remove is key.
-
Boc-Protection: Protecting the amine groups with a Boc (tert-butyloxycarbonyl) group increases the compound's hydrophobicity, making purification by standard silica gel chromatography easier. The Boc groups can then be removed under acidic conditions.[4]
Q4: Can I use potassium permanganate (KMnO4) for the dihydroxylation step instead of osmium tetroxide (OsO4)?
A4: While cold, dilute potassium permanganate can produce syn-diols, it is a very strong oxidizing agent and often leads to over-oxidation of the product, resulting in poor yields.[6][7] Osmium tetroxide, used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), is generally milder and provides higher yields of the desired diol.[8][9]
Troubleshooting Guides
Problem Area 1: Low Yield in the Dihydroxylation of the Alkene Precursor
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| I'm getting a low yield of the diol from my alkene. | 1. Over-oxidation: The diol is being cleaved into aldehydes or carboxylic acids. This is common with strong oxidants like KMnO4.[6][7] 2. Incomplete Reaction: The reaction has not gone to completion. 3. Suboptimal Temperature: The reaction temperature is too high, leading to side products, or too low, resulting in a slow reaction rate. | 1. If using KMnO4, ensure the reaction is kept cold (0°C or below) and the reagent is added slowly. Consider switching to a milder system like catalytic OsO4 with NMO as a co-oxidant.[8][9] 2. Monitor the reaction by TLC. If starting material remains, consider extending the reaction time or adding a small additional portion of the oxidizing agent. 3. For OsO4/NMO reactions, typical temperatures range from 0°C to room temperature. Optimize the temperature for your specific substrate. |
| My reaction with OsO4/NMO is sluggish or stalls. | 1. Catalyst Poisoning: Impurities in the starting material or solvent may be deactivating the osmium catalyst. 2. Poor Reagent Quality: The NMO may have degraded. | 1. Ensure your alkene starting material and solvents are pure. 2. Use freshly opened or properly stored NMO. |
| I see multiple spots on my TLC plate after dihydroxylation. | 1. Mixture of Stereoisomers: If using a substrate that can form diastereomers, you may be seeing both. 2. Side Products: Over-oxidation or other side reactions could be occurring. | 1. This is expected if the dihydroxylation is not perfectly stereoselective. The diastereomers will need to be separated in a subsequent step, typically by column chromatography. 2. Analyze the side products by techniques like mass spectrometry to identify their nature and adjust reaction conditions accordingly (e.g., lower temperature, shorter reaction time). |
Problem Area 2: Inefficient Conversion of Diol to Diazide
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the diazide after mesylation/tosylation and azide substitution. | 1. Incomplete Mesylation/Tosylation: The diol is not fully converted to the dimesylate/ditosylate intermediate. 2. Elimination Side Reaction: The intermediate dimesylate/ditosylate may undergo elimination instead of substitution, especially if a strong, non-nucleophilic base is used or at elevated temperatures. 3. Steric Hindrance: The hydroxyl groups are sterically hindered, making substitution difficult. | 1. Use a slight excess of the sulfonyl chloride (e.g., 2.2-2.5 equivalents) and a suitable base (e.g., triethylamine, pyridine). Ensure anhydrous conditions. Monitor by TLC until the diol is consumed. 2. Use a milder base and maintain a low reaction temperature during the mesylation/tosylation step. For the azide substitution, sodium azide (NaN3) is a good nucleophile; ensure the temperature is appropriate to favor substitution over elimination.[10][11] 3. This is a known challenge for secondary alcohols. You may need to use more forcing conditions for the azide substitution (e.g., higher temperature, polar aprotic solvent like DMF), but be mindful of the increased risk of elimination. |
| The azide substitution reaction is very slow. | 1. Poor Leaving Group: The mesylate or tosylate may not be a sufficiently good leaving group under the reaction conditions. 2. Low Nucleophilicity of Azide: The azide ion's nucleophilicity may be reduced by the solvent choice. | 1. Ensure the mesylation/tosylation was successful. A tosylate is generally a better leaving group than a mesylate. 2. Use a polar aprotic solvent like DMF or DMSO, which enhances the nucleophilicity of the azide anion.[10] |
Problem Area 3: Incomplete Reduction of Diazide to Diamine
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| The catalytic hydrogenation of the diazide is incomplete. | 1. Catalyst Deactivation: The palladium or platinum catalyst can be poisoned by impurities (e.g., sulfur compounds).[12] 2. Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently. 3. Poor Catalyst Quality: The catalyst may be old or of low activity. | 1. Ensure the diazide intermediate is thoroughly purified before hydrogenation. Use high-purity solvents. 2. Increase the hydrogen pressure (e.g., up to 50 psi, or as appropriate for your equipment). 3. Use fresh, high-quality catalyst (e.g., 10% Pd/C). |
| I'm observing side products during the reduction. | 1. Hydrogenolysis: If other sensitive functional groups are present, they may be reduced. 2. Formation of Intermediates: Incomplete reduction can lead to the presence of amino-azide intermediates. | 1. Catalytic hydrogenation is generally chemoselective for azides. However, if issues arise, consider alternative reducing agents like LiAlH4 or Staudinger reduction (PPh3, then H2O). 2. Increase reaction time or catalyst loading to ensure full conversion to the diamine. |
Quantitative Data Summary
The following tables summarize typical yields for key transformations in the synthesis of diamino diols. Note that yields are highly substrate-dependent and these values should be used as a general guide.
Table 1: Yields for Syn-Dihydroxylation of Alkenes
| Alkene Type | Reagent System | Typical Yield | Reference |
| Terminal Alkene | cat. OsO4, NMO | 75-95% | [6][8] |
| Disubstituted Alkene (cis) | cat. OsO4, NMO | 80-98% | [8][9] |
| Disubstituted Alkene (trans) | cat. OsO4, NMO | 80-98% | [8][9] |
| Disubstituted Alkene | cold, dilute KMnO4 | 30-60% | [6][7] |
Table 2: Yields for Conversion of Alcohols to Amines via Azides
| Transformation | Reagent(s) | Typical Yield (per group) | Reference |
| Alcohol to Mesylate | MsCl, Et3N | >95% | General Knowledge |
| Mesylate to Azide (Secondary) | NaN3 in DMF | 70-90% | [10][11] |
| Azide to Amine | H2, Pd/C | >90% | [13] |
Experimental Protocols
Protocol 1: Stereoselective Synthesis from L-Diethyl tartrate (Hypothetical Route)
This protocol outlines a plausible, multi-step synthesis. Each step should be optimized for the specific substrate.
Step 1: Reduction of Diethyl Tartrate to 1,2,3,4-Tetrahydroxybutane
-
This step is a standard reduction of the ester groups, for which a strong reducing agent is required.
-
Method: To a cooled (0°C) suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF), slowly add a solution of L-diethyl tartrate in anhydrous THF. After the addition, allow the mixture to warm to room temperature and then reflux until the starting material is consumed (as monitored by TLC). Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water. Filter the resulting solids and concentrate the filtrate to obtain the tetrol.
Step 2: Conversion to a Dimesylate
-
This step prepares the hydroxyl groups at the 1 and 4 positions for substitution.
-
Method: The tetrol is first converted to the 1,4-dimesylate. This requires selective protection of the C2 and C3 hydroxyls, typically as an acetonide, followed by mesylation of the terminal hydroxyls and subsequent deprotection.
Step 3: Double Azide Substitution
-
Method: Dissolve the 1,4-dimesylate intermediate in dimethylformamide (DMF). Add sodium azide (NaN3, ~2.5 equivalents) and heat the mixture (e.g., to 80°C) until the reaction is complete. Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.
Step 4: Reduction of the Diazide to the Diamine
-
Method: Dissolve the purified diazide in methanol or ethanol. Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight). Place the mixture in a hydrogenation apparatus and purge with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., 50 psi) and stir vigorously until the reaction is complete. Filter the catalyst through Celite and concentrate the filtrate to yield the crude this compound. Purify as needed.
Visualizations
Synthetic Workflow Diagram
Caption: General synthetic workflow for this compound.
Troubleshooting Logic: Low Yield in Azide Substitution
Caption: Decision tree for troubleshooting low yields in the azide substitution step.
References
- 1. Synthesis of hydroxylated indolizidines and diamino suberic acid derivatives: use of tartaric acid and other approaches. [flore.unifi.it]
- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Alkyl azide synthesis by azidonation, hydroazidation or substitution [organic-chemistry.org]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of 1,6-Diamino-3,4-dihydroxyhexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 1,6-diamino-3,4-dihydroxyhexane.
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Ditosylation of the Starting Diol
Possible Causes:
-
Insufficient Tosyl Chloride: The stoichiometry of tosyl chloride to the diol may be inadequate for complete conversion of both hydroxyl groups.
-
Base Inefficiency: The base used (e.g., pyridine, triethylamine) may not be sufficiently strong or used in adequate amounts to neutralize the HCl byproduct, thereby slowing down the reaction.
-
Steric Hindrance: The structure of the diol may present steric challenges to the approach of the bulky tosyl group.[1]
-
Reaction Temperature: The reaction may not have been conducted at the optimal temperature for a sufficient duration.
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure at least two equivalents of tosyl chloride and a suitable excess of base are used per equivalent of the diol.
-
Optimize Base: Consider using a stronger, non-nucleophilic base or increasing the amount of the current base.
-
Adjust Reaction Conditions: Increase the reaction temperature or prolong the reaction time, monitoring the progress by TLC.
-
Consider a Different Sulfonylating Agent: If steric hindrance is a major issue, a less bulky sulfonylating agent like mesyl chloride could be an alternative.[2]
Problem 2: Formation of Elimination Byproducts During Azide Substitution
Possible Cause:
-
The tosylate is a good leaving group, and if the azide ion acts as a base rather than a nucleophile, an E2 elimination can compete with the desired SN2 substitution, especially at higher temperatures or with sterically hindered substrates.[3]
Troubleshooting Steps:
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to favor substitution over elimination.
-
Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO) to favor the SN2 reaction pathway.
-
Monitor Reaction Carefully: Avoid unnecessarily long reaction times which could promote side reactions.
Problem 3: Incomplete Reduction of Diazide to Diamine
Possible Causes:
-
Catalyst Deactivation: The palladium catalyst can be poisoned by impurities or inhibited by the amine product.
-
Insufficient Hydrogen Pressure: The hydrogen pressure may not be adequate for the reduction to go to completion.
-
Incomplete Reaction: The reaction time may be too short.
Troubleshooting Steps:
-
Use Fresh Catalyst: Ensure the Pd/C catalyst is active.
-
Increase Catalyst Loading: A higher catalyst loading may be necessary.
-
Optimize Hydrogen Pressure: Increase the hydrogen pressure within safe limits of the equipment.
-
Prolong Reaction Time: Monitor the reaction by TLC or another appropriate method to ensure it has gone to completion.
-
Alternative Reducing Agents: Consider alternative reduction methods such as using NaBH₄/CoCl₂ or other reagents known for azide reduction.[4]
Problem 4: Over-oxidation during Syn-Dihydroxylation
Possible Cause:
-
Using a strong oxidizing agent like potassium permanganate can lead to cleavage of the diol to form dicarbonyl compounds.[5][6]
Troubleshooting Steps:
-
Use a Milder Reagent: Employ osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) for a milder and more selective dihydroxylation.[5][7]
-
Control Reaction Conditions: If using KMnO₄, maintain a low temperature and basic conditions to minimize over-oxidation.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via a tosylation-azidation-reduction pathway?
A1: The most common byproducts include the mono-tosylated starting diol (from incomplete tosylation), the di-tosylated diol (unreacted intermediate), and potentially small amounts of elimination products from the azide substitution step. During the final reduction, incomplete reduction can lead to the presence of the mono-amino mono-azido intermediate.
Q2: How can I distinguish between the desired product and the byproducts using analytical techniques?
A2: A combination of techniques is recommended:
-
TLC: To monitor reaction progress and identify the presence of different components.
-
NMR Spectroscopy (¹H and ¹³C): The number of signals and their chemical shifts will be distinct for the product and byproducts. For instance, the tosyl group has characteristic aromatic proton signals.
-
FT-IR Spectroscopy: The azide group has a very strong and sharp characteristic absorption around 2100 cm⁻¹. The disappearance of this peak indicates complete reduction.
-
Mass Spectrometry: To confirm the molecular weight of the product and identify any impurities.
Q3: What is the best method for purifying the final this compound product?
A3: Purification can be challenging due to the high polarity of the molecule. Column chromatography on silica gel with a polar eluent system (e.g., dichloromethane/methanol/ammonia) is a common method. Recrystallization from a suitable solvent system can also be effective if a crystalline solid is obtained. For removing specific impurities, techniques like using nucleophilic resins to scavenge electrophilic byproducts can be employed.[8]
Q4: How can I separate the different stereoisomers (diastereomers and enantiomers) of this compound?
A4:
-
Diastereomers (syn and anti): These have different physical properties and can often be separated by column chromatography or fractional crystallization.
-
Enantiomers: A racemic mixture can be resolved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[9][10] These diastereomeric salts can then be separated by fractional crystallization due to their different solubilities.[11][12][13] The pure enantiomer is then recovered by treating the separated salt with a base.
Data Presentation
Table 1: Typical Reaction Conditions and Expected Yields
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Ditosylation | 1,4-butanediol, TsCl, Pyridine | CH₂Cl₂ | 0 to RT | 12 | >90 |
| Diazidation | Ditosylate, NaN₃ | DMF | 80 | 6 | >85 |
| Reduction | Diazide, H₂, 10% Pd/C | Methanol | RT | 24 | >95 |
| Dihydroxylation | cis-alkene, OsO₄ (cat.), NMO | Acetone/Water | RT | 12 | >90 |
Note: These are representative values and may vary depending on the specific substrate and experimental setup.
Table 2: Analytical Data for Byproduct Identification
| Compound | Key ¹H NMR Signals (ppm, indicative) | Key FT-IR Bands (cm⁻¹) | Expected Mass (m/z) |
| Mono-tosylated diol | Aromatic protons (~7.2-7.8), -CH₂OTs (~4.0), -CH₂OH (~3.6), -OH (broad) | 3400 (broad, O-H), 1360 & 1175 (S=O) | Varies with diol |
| Diazide intermediate | -CH₂N₃ (~3.3) | 2100 (strong, N₃) | Varies with diol |
| Elimination byproduct | Alkene protons (~5.0-6.0) | 1640 (C=C) | Varies with diol |
| Over-oxidation product | Aldehyde (~9.5) or Carboxylic Acid (~10-12) | 1720 (C=O, aldehyde), 1710 & 3000 (broad, C=O & O-H, acid) | Varies with diol |
Experimental Protocols
Protocol 1: Synthesis of a Ditosylate from a Diol
-
Dissolve the starting diol (1 equivalent) in dichloromethane (DCM).
-
Add pyridine (2.5 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tosyl chloride (2.2 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ditosylate.
-
Purify by recrystallization or column chromatography.
Protocol 2: Synthesis of a Diazide from a Ditosylate
-
Dissolve the ditosylate (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (2.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude diazide.
Protocol 3: Reduction of a Diazide to a Diamine
-
Dissolve the diazide (1 equivalent) in methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by FT-IR (disappearance of the azide peak) or TLC.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the diamine.
Visualizations
References
- 1. organic chemistry - What is the product of the reaction of diol with tosyl chloride followed by lithium aluminum hydride? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by azide reduction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
purification challenges of polyfunctional amines like 1,6-Diamino-3,4-dihydroxyhexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of polyfunctional amines, with a specific focus on challenges encountered with compounds like 1,6-Diamino-3,4-dihydroxyhexane.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying polyfunctional amines like this compound?
The primary challenges stem from the multiple reactive functional groups (amines and hydroxyls) within the same molecule. These include:
-
High Polarity: The presence of amino and hydroxyl groups makes the molecule highly polar, leading to strong interactions with polar stationary phases in chromatography and difficulties in elution.
-
Multiple Ionization States: The amino groups can exist in different protonation states depending on the pH, which can affect chromatographic behavior and solubility.
-
Susceptibility to Degradation: The combination of amine and vicinal diol functionalities can make the molecule susceptible to degradation under harsh pH or temperature conditions.
-
Co-elution with Impurities: Structurally similar impurities often co-elute with the target compound, making separation difficult.
-
Stereoisomers: The presence of chiral centers necessitates methods for separating diastereomers and enantiomers.[1]
Q2: Why is my yield so low after purification?
Low yields can be attributed to several factors:
-
Incomplete recovery from the column: The high polarity of the amine can cause irreversible binding to silica-based columns.
-
Degradation during purification: Exposure to acidic or basic conditions, or high temperatures, can degrade the sample.
-
Loss during workup steps: Multiple extraction and washing steps can lead to significant product loss.
-
Inappropriate solvent for crystallization: Using a solvent in which the compound is too soluble will result in poor recovery.[2]
Q3: My purified amine shows multiple spots on TLC/peaks in HPLC. What could be the reason?
This could be due to:
-
Incomplete purification: Residual starting materials or byproducts may still be present.
-
On-column degradation: The compound might be degrading on the stationary phase of your chromatography column.
-
Formation of different salt forms: If the amine has reacted with different acids, it might appear as multiple species.
-
Presence of stereoisomers: If your synthesis is not stereospecific, you may have a mixture of diastereomers or enantiomers.
Q4: How can I improve the separation of my highly polar amine by reversed-phase HPLC?
For highly polar compounds that elute too quickly on a C18 column, consider the following:
-
Use a polar-embedded or polar-endcapped column: These columns provide better retention for polar analytes.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.
-
Use ion-pairing reagents: Adding an ion-pairing agent to the mobile phase can increase the retention of charged analytes like protonated amines.
-
Adjust the mobile phase pH: Operating at a pH where the amine is protonated can alter its retention characteristics.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing in Chromatography
| Possible Cause | Troubleshooting Steps |
| Strong interaction with silica silanol groups | - Add a competing base (e.g., triethylamine, ammonia) to the mobile phase in normal-phase chromatography. - Use an amine-functionalized or alumina-based stationary phase. |
| Column overload | - Reduce the sample concentration or injection volume. - Use a column with a higher loading capacity. |
| Secondary interactions with the stationary phase | - For reversed-phase, adjust the mobile phase pH to ensure complete protonation or deprotonation of the amine. - Add a small amount of an organic modifier like trifluoroacetic acid (TFA) to the mobile phase. |
| Inappropriate mobile phase composition | - Optimize the gradient profile in HPLC. - For highly polar compounds, consider switching to HILIC. |
Issue 2: Difficulty in Achieving High Purity by Crystallization
| Possible Cause | Troubleshooting Steps |
| Compound is too soluble in the chosen solvent. | - Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. - Consider using a binary solvent system (a "good" solvent and a "poor" solvent). |
| Oiling out instead of crystallizing. | - This occurs when the solution becomes supersaturated at a temperature above the compound's melting point. - Use a more dilute solution or a solvent with a higher boiling point. - Cool the solution more slowly.[3] |
| Impurities are co-crystallizing. | - Perform a preliminary purification step (e.g., flash chromatography) to remove major impurities before crystallization. - Try a different crystallization solvent. |
| No crystal formation. | - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Cool the solution to a lower temperature. |
Quantitative Data Summary
The following table provides an illustrative comparison of different purification techniques for a hypothetical polyfunctional amine similar to this compound. Actual results may vary depending on the specific compound and experimental conditions.
| Purification Method | Stationary Phase / Solvent System | Typical Purity (%) | Typical Recovery Yield (%) | Key Advantages | Key Disadvantages |
| Flash Chromatography | Silica gel / DCM:MeOH:NH4OH | 85-95 | 60-80 | Fast, good for initial cleanup | Potential for tailing, lower resolution |
| Ion-Exchange Chromatography | Cation-exchange resin / Salt gradient | >98 | 70-90 | High selectivity for charged molecules | Can be time-consuming, requires salt removal |
| Reversed-Phase HPLC | C18 / Water:Acetonitrile with 0.1% TFA | >99 | 50-70 | High resolution, good for final polishing | Lower loading capacity, potential for low recovery of polar compounds |
| Crystallization | Ethanol/Water | >99 | 40-60 | High purity product, scalable | Can be challenging to find suitable solvent, lower initial recovery |
Experimental Protocols
Protocol 1: General Purification of a Crude Polyfunctional Amine by Ion-Exchange Chromatography
This protocol provides a general framework for the purification of a water-soluble, basic polyfunctional amine.
1. Materials:
-
Crude amine sample
-
Cation-exchange resin (e.g., Dowex 50WX8)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Ammonium hydroxide (NH4OH), 2 M
-
Deionized water
-
Chromatography column
2. Column Preparation:
-
Prepare a slurry of the cation-exchange resin in deionized water and pour it into the chromatography column.
-
Wash the resin sequentially with 3-5 column volumes of 1 M HCl, deionized water (until pH is neutral), 1 M NaOH, and finally deionized water (until pH is neutral).
-
Equilibrate the column with deionized water.
3. Sample Loading and Washing:
-
Dissolve the crude amine sample in a minimum amount of deionized water.
-
Adjust the pH of the sample to < 7 with 1 M HCl to ensure the amine is in its protonated form.
-
Load the sample onto the column.
-
Wash the column with 3-5 column volumes of deionized water to remove neutral and acidic impurities.
4. Elution:
-
Elute the purified amine from the resin using 3-5 column volumes of 2 M ammonium hydroxide.
-
Collect the fractions and monitor for the presence of the amine using a suitable method (e.g., TLC with ninhydrin staining).
5. Product Isolation:
-
Combine the fractions containing the purified amine.
-
Remove the ammonium hydroxide and water under reduced pressure (rotary evaporation) to obtain the purified free amine.
6. Purity Analysis:
-
Assess the purity of the final product by HPLC, NMR, or other appropriate analytical techniques. Quantitative NMR (qNMR) can be a powerful tool for determining the absolute purity of the sample.[4][5]
Visualizations
Experimental Workflow: Purification of this compound
Caption: A typical experimental workflow for the purification and analysis of this compound.
Logical Relationship: Troubleshooting Chromatography Issues
Caption: A decision-making diagram for troubleshooting common chromatography issues with polyfunctional amines.
Signaling Pathway: General Role of Polyamines in Cellular Proliferation
Caption: A simplified diagram illustrating the biosynthetic pathway of polyamines and their general roles in cellular processes.[6][7]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyamines and related signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signal transduction pathways linking polyamines to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 1,6-Diamino-3,4-dihydroxyhexane and its solutions
Welcome to the Technical Support Center for 1,6-Diamino-3,4-dihydroxyhexane. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance for the successful use of this compound in your experiments. The information provided is based on the known chemistry of its functional groups and general laboratory best practices.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling, storage, and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Compound discoloration (yellowing/browning) | Oxidation of the primary amine groups. This can be accelerated by exposure to air (oxygen), light, and elevated temperatures. | Store the compound under an inert atmosphere (argon or nitrogen), protect from light by using an amber vial or wrapping the container in aluminum foil, and store at recommended low temperatures.[1][2] |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. This could involve oxidation, moisture absorption, or reaction with incompatible substances. | Always use freshly opened or properly stored material. Before use, allow the container to warm to room temperature before opening to prevent condensation.[3] Handle in a controlled environment (e.g., glovebox or under a stream of inert gas) if your experiment is sensitive to moisture or oxygen.[4] |
| Low reaction yield or unexpected side products | 1. Degradation of the starting material. 2. Incompatible reaction conditions. Strong oxidizing agents can cleave the vicinal diol.[5] Extreme pH and high temperatures can promote dehydration or other side reactions.[5] | 1. Verify the purity of your this compound. 2. Avoid strong oxidizing agents (e.g., periodate, permanganate) unless oxidative cleavage is the desired outcome.[5] Maintain a neutral or slightly basic pH and moderate reaction temperatures. |
| Difficulty dissolving the compound | The compound may have absorbed moisture and become clumpy. While it is soluble in water, its solubility in organic solvents can vary. | Dry the compound under vacuum before use if it appears clumpy. For dissolution, consider gentle heating and sonication. Ensure the chosen solvent is compatible with the compound and the reaction conditions. |
| Formation of precipitates during storage in solution | The compound may be unstable in certain solvents over time, or the solution may have become contaminated. | Prepare solutions fresh whenever possible. If storage in solution is necessary, use a high-purity, degassed solvent and store under an inert atmosphere at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways involve the two main functional groups:
-
Oxidation of the primary amines: The amino groups are susceptible to oxidation, which can lead to the formation of imines, aldehydes, or carboxylic acids, often resulting in discoloration of the compound.[5] This process can be catalyzed by light, heat, and the presence of metal ions.
-
Oxidative cleavage of the vicinal diol: The adjacent hydroxyl groups can be cleaved by strong oxidizing agents like sodium periodate (NaIO₄), resulting in the formation of two molecules of 3-aminopropanal.[5]
-
Dehydration: Under strongly acidic or basic conditions, particularly at elevated temperatures, the diol can undergo dehydration.[5]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. Some sources suggest storing similar compounds below +30°C.[6]
-
Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation.[4]
-
Light: Protect from light by storing in an amber vial or by wrapping the container with aluminum foil.[1][2]
-
Moisture: The compound is likely hygroscopic. Store in a desiccator or a dry box to prevent moisture absorption.[3][7]
Q3: Is this compound sensitive to pH?
A3: Yes, the stability of the compound can be influenced by pH. The vicinal diol is generally stable across a range of pH values, but extreme acidic or basic conditions, especially when combined with heat, can lead to degradation.[5] The amino groups are basic and will be protonated at acidic pH, which can affect their reactivity and the overall properties of the molecule.
Q4: What solvents are compatible with this compound?
A4: While specific solubility data is limited, based on its structure, this compound is expected to be soluble in water and polar protic solvents like ethanol and methanol. Its solubility in less polar organic solvents may be limited. When preparing solutions for reactions, it is crucial to use high-purity, anhydrous solvents if the reaction is sensitive to moisture.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of your sample can be assessed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify any impurities.
Data Presentation
Table 1: Summary of Potential Stability Issues and Recommended Handling Procedures
| Parameter | Potential Issue | Recommended Handling & Storage |
| Temperature | Thermal degradation, acceleration of oxidation.[5] | Store at low temperatures (2-8 °C for long-term). Avoid prolonged exposure to high temperatures. |
| Light | Photodegradation, particularly oxidation of amino groups.[2] | Store in light-resistant containers (e.g., amber vials) or protect from light.[1] |
| Atmosphere | Oxidation of primary amine groups by atmospheric oxygen. | Store under an inert atmosphere (e.g., argon, nitrogen).[4] |
| Moisture | Hygroscopic; moisture can lead to clumping and may affect reactivity.[3][7] | Store in a desiccator or a dry, controlled environment.[7] Allow the container to reach room temperature before opening.[3] |
| pH | Degradation under strongly acidic or basic conditions.[5] | Maintain a neutral or slightly basic pH in solutions and reactions unless otherwise required. |
| Chemical Incompatibility | Oxidative cleavage by strong oxidizing agents.[5] Incompatible with strong acids.[6] | Avoid contact with strong oxidizing agents (e.g., periodate, permanganate) and strong acids. |
Experimental Protocols
Protocol 1: General Handling and Preparation of a Stock Solution
This protocol outlines the general procedure for handling this compound and preparing a stock solution.
-
Acclimatization: If stored in a refrigerator, allow the container of this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the compound.[3]
-
Inert Atmosphere: For sensitive applications, perform all manipulations in an inert atmosphere (e.g., inside a glovebox or using a Schlenk line).
-
Weighing: Quickly weigh the desired amount of the solid compound and transfer it to a suitable flask.
-
Dissolution: Add the desired solvent (e.g., high-purity water or anhydrous ethanol) to the flask. If necessary, gently warm the mixture or use an ultrasonic bath to aid dissolution.
-
Storage of Solution: If the solution is not for immediate use, it should be stored under an inert atmosphere in a tightly sealed container at a low temperature and protected from light. It is highly recommended to prepare solutions fresh.
Mandatory Visualization
Caption: Experimental workflow for handling this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. How To [chem.rochester.edu]
- 2. viallabeller.com [viallabeller.com]
- 3. physicsforums.com [physicsforums.com]
- 4. 保存對濕氣敏感的化學試劑 [sigmaaldrich.com]
- 5. This compound | 125078-78-6 | Benchchem [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. Humidity controlled storage in pharmaceutical applications [eurekadrytech.com]
troubleshooting guide for the synthesis of chiral diamines
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the synthesis of chiral diamines. The content is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are chiral vicinal diamines and why are they important?
Chiral vicinal (1,2-) diamines are organic compounds containing two amino groups on adjacent carbon atoms, creating one or more stereocenters. They are considered "privileged" structures in medicinal chemistry and asymmetric synthesis due to their widespread presence in biologically active molecules and their use as chiral ligands and organocatalysts for creating other chiral molecules.[1][2]
Q2: What are the common synthetic strategies for preparing chiral diamines?
Common strategies can be broadly categorized into C-N bond forming and C-C bond forming reactions. Key methods include:
-
Ring-opening of aziridines: A versatile method where a meso-aziridine is opened with an amine nucleophile, catalyzed by a chiral complex.[2][3]
-
Reductive coupling of imines: Involves the coupling of two imines or an imine with another nitrogen-containing component, often catalyzed by copper or other transition metals.[4]
-
Diamination of alkenes: The direct addition of two amino groups across a double bond.[3]
-
Aza-Henry and Aza-Mannich reactions: C-C bond forming reactions that create the diamine backbone, followed by reduction or transformation of functional groups.[2][5]
-
Asymmetric Hydrogenation: The reduction of C=N bonds in precursors like diketimines or enamines using a chiral catalyst.[6]
Q3: What are the most critical parameters to control during synthesis?
The most critical parameters are typically the choice of chiral catalyst or ligand, solvent, reaction temperature, and the purity of reagents. The catalyst dictates the stereochemical outcome, while temperature can influence both reaction rate and selectivity.[7] The absence of water and oxygen is often crucial, requiring the use of anhydrous solvents and inert atmosphere techniques.[4]
Q4: How is the enantiomeric purity of a chiral diamine typically determined?
Enantiomeric purity, expressed as enantiomeric excess (% ee), is most commonly determined using chiral chromatography techniques.[8] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP) can separate the two enantiomers, and the relative peak areas are used to calculate the % ee.[9][10]
Troubleshooting Guide
Problem 1: Low Reaction Yield
Q: My reaction is providing a very low yield of the desired chiral diamine. What are the possible causes and solutions?
A: Low yields can stem from several factors related to reaction conditions, reagent stability, and workup procedures.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present, consider extending the reaction time or moderately increasing the temperature.
-
-
Catalyst Deactivation: The catalyst may be sensitive to air or moisture, or it may be poisoned by impurities in the reagents or solvent.
-
Solution: Ensure all reagents and solvents are pure and anhydrous. Use rigorous inert atmosphere techniques, such as a Schlenk line or glovebox, to exclude oxygen and moisture.[4]
-
-
Poor Reagent Solubility or Mixing: If reactants are not fully dissolved or the reaction mixture is not adequately stirred, the reaction rate will be slow.[11]
-
Solution: Choose a solvent in which all reactants are soluble. Increase the stirring rate or use mechanical stirring for heterogeneous mixtures. Running the reaction at a higher dilution may also help.[11]
-
-
Product Degradation: The desired diamine product may be unstable under the reaction or workup conditions (e.g., exposure to acid or base).
-
Solution: Analyze the crude reaction mixture to see if the product formed and then decomposed. If so, modify the workup procedure to be milder, for example, by using a buffered aqueous solution or keeping the temperature low.
-
-
Side Reactions: Competing reaction pathways may be consuming the starting material. For instance, in some reductive couplings, urea byproducts can form if additives are omitted.[4]
-
Solution: Identify byproducts using techniques like NMR or MS. Adjusting reaction stoichiometry, changing the solvent, or introducing specific additives (e.g., tert-butanol in some Cu-catalyzed reactions) can suppress side reactions.[4]
-
Problem 2: Poor Enantioselectivity or Diastereoselectivity
Q: The enantiomeric excess (ee) or diastereomeric ratio (dr) of my product is low. How can I improve the stereoselectivity?
A: Poor stereoselectivity is often linked to the catalyst system, reaction temperature, or a competing non-selective background reaction.
-
Suboptimal Catalyst/Ligand: The chosen chiral ligand or catalyst may not be effective for the specific substrate.
-
Incorrect Temperature: Stereoselectivity can be highly temperature-dependent.
-
Solution: Try running the reaction at a lower temperature. While this will slow the reaction rate, it often enhances selectivity. In some cases, such as certain phenolic Mannich reactions, higher temperatures can favor a different diastereomer.[7]
-
-
Racemization: The product may be racemizing under the reaction or workup conditions.
-
Solution: Check the ee/dr of the crude product immediately after the reaction. If it is high initially but drops after purification, the isolation step is the problem. Avoid harsh pH conditions or prolonged heating during workup and purification.
-
-
Uncatalyzed Background Reaction: A non-asymmetric reaction may be occurring in parallel with the desired catalyzed reaction, leading to the formation of a racemic product.
-
Solution: Lowering the reaction temperature can slow down the higher-activation-energy uncatalyzed reaction more significantly than the catalyzed one. Using a more active (faster) catalyst can also help the desired reaction outcompete the background process.
-
Problem 3: Difficult Purification
Q: I am struggling to purify my chiral diamine product from byproducts or the catalyst.
A: Purification challenges are common, especially when products and impurities have similar physical properties.
-
Product is a Non-Crystalline Oil: Many diamines are oils and cannot be purified by simple recrystallization.
-
Solution 1: Use flash column chromatography on silica gel or alumina. A careful screening of solvent systems is often required.[4]
-
Solution 2: Convert the diamine into a diastereomeric salt using a chiral acid (like mandelic or tartaric acid). These salts often have different solubilities and can be separated by crystallization. The pure enantiomer can then be recovered by treatment with a base.[14][15]
-
-
Byproducts Co-elute with the Product: Impurities have a similar polarity to the desired product, making chromatographic separation difficult.
-
Solution: If possible, modify the workup to remove the impurity before chromatography (e.g., an acid/base wash). Alternatively, derivatize the crude mixture to change the polarity of the desired product, purify the derivative, and then remove the protecting group.
-
-
Residual Metal Catalyst: Transition metal catalysts used in the reaction can be difficult to remove completely.
-
Solution: Stir the crude product with a metal scavenger resin or perform an aqueous wash with a chelating agent like EDTA. Passing the product through a dedicated silica plug can also trap polar metal residues.
-
Optimization of Reaction Conditions
The following table provides a representative summary of how varying reaction parameters can influence the outcome of a chiral diamine synthesis.
| Entry | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Catalyst A | Toluene | 25 | 75 | 85 |
| 2 | Catalyst A | THF | 25 | 82 | 88 |
| 3 | Catalyst A | THF | 0 | 65 | 96 |
| 4 | Catalyst B | THF | 0 | 88 | >99 |
| 5 | Catalyst A | Toluene | 60 | 90 | 70 |
This table illustrates common trends observed during reaction optimization. Catalyst B at a lower temperature (Entry 4) provides the best combination of yield and enantioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Synthesis via Ring-Opening of a meso-Aziridine
-
Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the chiral catalyst (e.g., Yttrium-salen complex, 1-5 mol%).[5]
-
Reagent Addition: Add the meso-aziridine (1.0 equiv) dissolved in an anhydrous solvent (e.g., THF or toluene).
-
Nucleophile Addition: Add the nucleophile (e.g., trimethylsilyl azide or an aniline, 1.1-1.5 equiv) dropwise to the solution at the desired temperature (e.g., 0 °C or room temperature).[2][5]
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with an appropriate aqueous solution (e.g., saturated NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral diamine.[4]
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
-
Sample Preparation: Prepare a stock solution of the purified diamine in the mobile phase or a compatible solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.
-
Column Selection: Use a suitable chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like CHIRALPAK® or CHIRALCEL®).
-
Method Development: Develop an isocratic method using a mobile phase typically consisting of a mixture of hexane or heptane and an alcohol modifier like isopropanol or ethanol. Small amounts of an additive (e.g., diethylamine for basic compounds) may be required to improve peak shape.[16]
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject a small volume (5-10 µL) of the sample.
-
Data Interpretation: Identify the two peaks corresponding to the enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).
Visual Guides
Caption: General experimental workflow for the synthesis and analysis of a chiral diamine.
Caption: Decision tree for troubleshooting common synthesis problems.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 3. 1,2-diamine synthesis by diamination [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RUA [rua.ua.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral analysis - Wikipedia [en.wikipedia.org]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chiraltech.com [chiraltech.com]
Technical Support Center: Purification of 1,6-Diamino-3,4-dihydroxyhexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-Diamino-3,4-dihydroxyhexane. The following sections detail methods for removing impurities, with a focus on separating stereoisomers and removing common chemical contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in synthetically produced this compound?
A1: The most significant impurities are typically other stereoisomers of this compound, which arise due to the presence of two chiral centers at the C3 and C4 positions.[1] Depending on the synthetic route, other common impurities may include unreacted starting materials, residual reagents (e.g., from the reduction of a diazide precursor), and side-products from multi-step syntheses.
Q2: What is the primary method for separating the enantiomers of this compound?
A2: The classical and most common method for resolving the enantiomers is through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid.[1] These diastereomeric salts have different solubilities, allowing them to be separated by fractional crystallization.[1]
Q3: Can I use standard recrystallization to purify this compound?
A3: Yes, standard recrystallization is effective for removing non-stereoisomeric impurities like residual starting materials and reaction by-products. However, it will not separate the enantiomers from a racemic mixture. The choice of solvent is crucial; polar solvents or solvent mixtures are generally required for this polar molecule.
Q4: How can I assess the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is an excellent technique for assessing the purity of this compound.[1] For determining the enantiomeric excess (a measure of stereochemical purity), Chiral HPLC is the preferred method.[1]
Q5: After fractional crystallization, how do I recover the purified free diamine from its salt?
A5: To recover the free diamine, the purified diastereomeric salt is typically dissolved in water and treated with a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the amino groups. The free diamine can then be extracted from the aqueous solution using an organic solvent.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Fractional Crystallization of Diastereomeric Salts
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is too dilute.- The chosen solvent is not appropriate.- Supersaturation has not been achieved. | - Concentrate the solution by carefully evaporating some of the solvent.- Try a different solvent system. A mixture of a good solvent and a poor solvent (anti-solvent) can be effective.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| The product "oils out" instead of crystallizing. | - The cooling rate is too fast.- The boiling point of the solvent is too low.- The compound has a low melting point in the chosen solvent. | - Allow the solution to cool more slowly to room temperature, followed by further cooling in an ice bath or refrigerator.- Use a higher-boiling solvent.- Add a small amount of a miscible anti-solvent to the hot solution to reduce the solubility of the product. |
| Low yield of the desired diastereomeric salt. | - The solubility of the desired salt is too high in the chosen solvent.- Incomplete precipitation. | - Optimize the solvent system to minimize the solubility of the target diastereomer while maximizing the solubility of the other.- Ensure the solution is sufficiently cooled for an adequate amount of time to allow for complete crystallization. |
| Poor separation of diastereomers (low enantiomeric excess). | - The solubilities of the two diastereomeric salts are too similar in the chosen solvent.- Co-precipitation of the undesired diastereomer. | - Screen a variety of chiral resolving agents and crystallization solvents.- Perform multiple recrystallization steps on the isolated salt to improve its purity. |
Recrystallization of the Free Diamine
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty finding a suitable single solvent. | - The compound is highly soluble in polar solvents and insoluble in non-polar solvents. | - Use a binary solvent system. Dissolve the compound in a minimum amount of a hot "good" solvent (e.g., methanol, ethanol) and then add a "poor" solvent (e.g., diethyl ether, ethyl acetate) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. |
| The purified product is still colored. | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. |
Experimental Protocols
Protocol 1: Separation of Enantiomers by Fractional Crystallization
This protocol provides a general methodology for the separation of a racemic mixture of this compound using (+)-tartaric acid as the resolving agent.
1. Formation of Diastereomeric Salts:
-
Dissolve the racemic this compound in a suitable solvent, such as methanol or a methanol/water mixture.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent.
-
Slowly add the tartaric acid solution to the diamine solution with stirring.
-
Heat the resulting solution gently to ensure all solids are dissolved.
2. Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. The diastereomeric salt with lower solubility should begin to crystallize.
-
For further precipitation, cool the mixture in an ice bath for 1-2 hours.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
The mother liquor, containing the more soluble diastereomeric salt, can be collected for subsequent recovery of the other enantiomer.
3. Purification of the Diastereomeric Salt:
-
To improve the purity of the isolated salt, it can be recrystallized from the same solvent system.
4. Recovery of the Free Diamine:
-
Dissolve the purified diastereomeric salt in a minimal amount of water.
-
Cool the solution in an ice bath and add a 2M solution of NaOH dropwise with stirring until the pH is strongly basic (pH > 12).
-
Extract the liberated free diamine with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified enantiomer of this compound.
Protocol 2: Purity Analysis by HPLC
Objective: To determine the chemical purity of the this compound sample.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Diagrams
Caption: Workflow for the resolution of enantiomers.
Caption: Troubleshooting crystallization issues.
References
optimizing reaction conditions for amidation of 1,6-Diamino-3,4-dihydroxyhexane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the amidation of 1,6-diamino-3,4-dihydroxyhexane.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the amidation of this compound?
A1: The primary challenges stem from the molecule's bifunctionality, containing both two primary amine groups and two secondary hydroxyl groups.[1] Key challenges include:
-
Chemoselectivity: Achieving selective amidation of the amine groups without reacting with the hydroxyl groups.
-
Control of Reactivity: Preventing di-acylation when mono-acylation is desired, or vice-versa.
-
Side Reactions: Potential for O-acylation of the hydroxyl groups, and other side reactions depending on the coupling agent used.
-
Solubility: The starting material and products may have varying solubility profiles, complicating reaction setup and purification.
Q2: Is it necessary to protect the hydroxyl groups before amidation?
A2: Protecting the vicinal diol is highly recommended to prevent O-acylation and ensure selective N-amidation, especially when using highly reactive acylating agents or certain coupling reagents.[2] Orthogonal protecting group strategies are crucial for complex syntheses involving polyfunctional molecules.
Q3: How can I control the extent of amidation (mono- vs. di-amidation)?
A3: The stoichiometry of the acylating agent is the primary factor. For mono-amidation, using a slight excess of the diamine or dropwise addition of the acylating agent can favor the formation of the mono-acylated product. For di-amidation, using at least two equivalents of the acylating agent is necessary.
Q4: What are the most common coupling reagents for this type of amidation?
A4: A variety of coupling reagents can be employed, each with its own advantages and disadvantages. Common classes include:
-
Carbodiimides: such as DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions and racemization.[3]
-
Phosphonium Salts: such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate).
-
Uronium/Aminium Salts: such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known for their high efficiency and low racemization rates.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive coupling reagent. 2. Poor solubility of starting materials. 3. Insufficient reaction time or temperature. 4. Steric hindrance from the substrate or acylating agent. | 1. Use a fresh batch of coupling reagent. Consider a more reactive one (e.g., HATU over DCC). 2. Screen different solvents (e.g., DMF, NMP, DMAc). 3. Monitor the reaction by TLC or LC-MS and adjust time/temperature accordingly. 4. If sterically hindered, a more potent coupling reagent and longer reaction times may be necessary. |
| Formation of O-acylated Byproduct | 1. Hydroxyl groups are not protected. 2. Highly reactive acylating agent (e.g., acyl chloride) used without a base or with a non-selective base. | 1. Protect the diol with a suitable protecting group (e.g., acetonide for a cis-diol). 2. Use a milder acylating agent or a carbodiimide-based coupling method. Add a non-nucleophilic base like DIEA. |
| Mixture of Mono- and Di-amidation Products | 1. Incorrect stoichiometry of the acylating agent. 2. Rate of the second amidation is comparable to the first. | 1. For mono-amidation, use 1 equivalent or a slight excess of the diamine. For di-amidation, use at least 2 equivalents of the acylating agent. 2. For mono-amidation, consider slow, dropwise addition of the acylating agent at a lower temperature. |
| Formation of an Insoluble Precipitate (Urea Byproduct) | 1. Use of DCC as the coupling reagent. | 1. The precipitate is dicyclohexylurea (DCU) and can be removed by filtration. 2. To avoid this, use a water-soluble carbodiimide like EDC, or a different class of coupling reagent (e.g., HATU, PyBOP).[3] |
| Epimerization/Racemization of Chiral Centers | 1. High reaction temperatures or prolonged reaction times. 2. Use of certain bases or coupling reagents. | 1. Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Use coupling reagent additives known to suppress racemization, such as HOBt or HOAt.[3] COMU is reported to be a safer and more efficient coupling reagent than benzotriazole-based reagents.[3] |
Data Presentation: Comparison of Amidation Coupling Reagents (Analogous System)
Disclaimer: The following data is based on a comparative study of coupling reagents in aqueous media for general amide bond formation and may not be directly representative of the amidation of this compound. However, it provides a useful guide for reagent selection.
| Coupling Reagent | Additive | Base | Solvent | General Yield Range (%) | Key Considerations |
| DIC | HOPO | - | Aqueous | Good to Excellent | Broad substrate scope, effective for sterically demanding acids.[4] |
| DMT-MM | - | - | Aqueous | Moderate to Good | Particularly effective for coupling with secondary amines.[4] |
| COMU | Collidine | Collidine | Aqueous | Moderate to Good | Effective for coupling with anilines.[4] |
| TPTU | NMI | NMI | Aqueous | Moderate to Good | Also effective for coupling with anilines.[4] |
| EDC | Oxyma | - | Aqueous | Modest | Water-soluble byproducts simplify workup.[4] |
| EEDQ | - | - | Aqueous | Modest | - |
| CDI | - | - | Aqueous | Modest | - |
Experimental Protocols
General Protocol for Di-amidation using a Carbodiimide Coupling Reagent
-
Protection of Diol (Optional but Recommended): Protect the 3,4-dihydroxy groups of this compound using a standard procedure (e.g., formation of an acetonide with 2,2-dimethoxypropane and a catalytic amount of acid).
-
Reaction Setup: To a solution of the (protected) this compound (1.0 eq.) and the carboxylic acid (2.2 eq.) in an appropriate anhydrous solvent (e.g., DMF, DCM), add HOBt (2.2 eq.).
-
Addition of Coupling Reagent: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (2.2 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
If using DCC, filter off the precipitated DCU.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Deprotection (if applicable): Remove the diol protecting group under appropriate conditions (e.g., acidic hydrolysis for an acetonide).
General Protocol for Mono-amidation
-
Protection of Diol (Optional but Recommended): As described above.
-
Reaction Setup: To a solution of the (protected) this compound (1.5 eq.) in an anhydrous solvent (e.g., DCM), add a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.1 eq.).
-
Acylating Agent Addition: Prepare a separate solution of the acylating agent (e.g., acyl chloride, 1.0 eq.) in the same solvent. Add this solution dropwise to the diamine solution at 0 °C over a period of 1-2 hours.
-
Reaction: Allow the reaction to stir at 0 °C for an additional 1-2 hours and then at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: As described in the di-amidation protocol.
Visualizations
Caption: General workflow for the amidation of this compound.
Caption: Troubleshooting logic for optimizing amidation reactions.
References
Validation & Comparative
Validating the Molecular Structure of 1,6-Diamino-3,4-dihydroxyhexane: A Comparative Guide to Analytical Techniques
The precise structural elucidation of a chemical compound is a cornerstone of chemical research and drug development. For a molecule such as 1,6-Diamino-3,4-dihydroxyhexane (CAS: 125078-78-6), which possesses multiple functional groups and stereocenters, rigorous validation of its three-dimensional structure is paramount. This guide provides a comparative overview of key analytical techniques for the structural validation of this compound, with a primary focus on the definitive method of X-ray crystallography alongside complementary spectroscopic techniques.
Comparison of Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive validation typically involves a suite of analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) offer crucial information about the connectivity, functional groups, and molecular weight of the compound.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing. | Provides unambiguous determination of the absolute configuration. | Requires a suitable single crystal, which can be challenging to grow. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, and relative stereochemistry. | Non-destructive, provides detailed information about the molecule in solution. | Does not directly provide the absolute configuration. |
| FT-IR Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, requires a very small amount of sample. | Does not provide information about the 3D structure. |
Experimental Data and Protocols
X-ray Crystallography
X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline solid. The technique involves diffracting X-rays off a single crystal of the compound and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.
Expected Data for this compound:
While specific, publicly available crystallographic data for this compound is not readily found, a successful analysis would yield precise measurements of:
-
Bond lengths: C-C, C-N, C-O, N-H, and O-H bond distances.
-
Bond angles: The angles between all bonded atoms.
-
Torsion angles: The dihedral angles that define the conformation of the molecule in the crystal lattice.
-
Absolute stereochemistry: The unambiguous assignment of R/S configuration at the chiral centers (C3 and C4).
-
Intermolecular interactions: Hydrogen bonding and other non-covalent interactions that dictate the crystal packing.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: A single crystal of this compound of suitable size and quality is grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule in solution. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Predicted NMR Data for this compound: [1]
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1/C6 (CH₂-NH₂) | ~2.7 - 3.0 | ~40 - 45 |
| C2/C5 (CH₂) | ~1.5 - 1.8 | ~30 - 35 |
| C3/C4 (CH-OH) | ~3.5 - 3.8 | ~70 - 75 |
| NH₂ | Variable (typically broad) | - |
| OH | Variable (typically broad) | - |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. Other experiments, such as COSY, HSQC, and HMBC, can be performed to determine the connectivity of atoms.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the spectra are analyzed to elucidate the structure of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FT-IR Data for this compound:
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| N-H stretch (amine) | 3300-3500 (medium) |
| C-H stretch (alkane) | 2850-3000 (strong) |
| N-H bend (amine) | 1590-1650 (medium) |
| C-O stretch (alcohol) | 1050-1260 (strong) |
| C-N stretch (amine) | 1020-1250 (medium) |
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: The sample is placed in the FT-IR spectrometer, and the infrared spectrum is recorded.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.
Expected Mass Spectrometry Data for this compound:
-
Molecular Formula: C₆H₁₆N₂O₂
-
Molecular Weight: 148.20 g/mol [2]
-
Expected [M+H]⁺ ion: m/z 149.1285
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: A small amount of the sample is dissolved in a suitable solvent.
-
Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a synthesized compound like this compound, highlighting the complementary roles of different analytical techniques.
Caption: Workflow for the structural validation of this compound.
References
The Impact of Dihydroxy Functionalization on the Thermal Properties of Aliphatic Polyamides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the thermal characteristics of polymers is paramount for their application. This guide provides a comparative analysis of the thermal properties of polyamides derived from 1,6-Diamino-3,4-dihydroxyhexane and their non-hydroxylated counterparts, supported by experimental data and detailed methodologies.
The introduction of hydroxyl groups into the backbone of aliphatic polyamides, such as those derived from this compound, can significantly alter their thermal properties. These changes are primarily attributed to the increased potential for intermolecular hydrogen bonding, which plays a crucial role in determining the polymer's glass transition temperature (Tg), melting temperature (Tm), and thermal stability.
Comparative Thermal Analysis
| Thermal Property | Polyamide 6 (PA6) (Reference) | Polyamide 6,6 (PA66) (Reference) | Expected Properties of Polyamides from this compound |
| Glass Transition Temperature (Tg) | ~50-60 °C | ~60-80 °C | Higher than PA6 and PA66 |
| Melting Temperature (Tm) | ~220 °C | ~260 °C | Potentially higher, but may be disrupted by irregular chain packing |
| Decomposition Temperature (Td) | ~350-400 °C | ~350-400 °C | Potentially higher due to increased hydrogen bond energy |
| Coefficient of Thermal Expansion (CTE) | - | - | Potentially lower due to stronger intermolecular forces |
Note: The values for polyamides from this compound are predicted based on established principles of polymer chemistry and data from related functionalized polyamides. Experimental verification is required for definitive values.
The Role of Hydroxyl Groups in Enhancing Thermal Properties
The two hydroxyl groups on the hexane chain of the diamine monomer introduce additional sites for strong hydrogen bonding between polyamide chains, supplementing the hydrogen bonds already present between the amide linkages. This enhanced network of intermolecular forces restricts the mobility of the polymer chains.
A higher glass transition temperature (Tg) is anticipated because more thermal energy is required to induce the large-scale molecular motion that characterizes the transition from a glassy to a rubbery state. Similarly, the melting temperature (Tm) may be elevated as the increased intermolecular forces necessitate more energy to break down the crystalline structure. However, the introduction of the hydroxyl groups could also disrupt the regular packing of the polymer chains, potentially leading to a less defined or even lower melting point depending on the resulting degree of crystallinity.
The thermal stability, indicated by the decomposition temperature (Td), is also expected to be enhanced. The extensive hydrogen bonding network increases the overall cohesive energy of the material, meaning more energy is required to break the chemical bonds and initiate thermal degradation.
Experimental Protocols
Accurate determination of these thermal properties relies on standardized experimental techniques. Below are detailed methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), the primary techniques used for characterizing the thermal behavior of polyamides.
Differential Scanning Calorimetry (DSC) for Tg and Tm Determination
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide samples.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: A small sample of the polyamide (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Instrument Setup:
-
An empty, sealed aluminum pan is used as a reference.
-
The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
First Heating Scan: The sample is heated from ambient temperature (e.g., 25 °C) to a temperature well above its expected melting point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min). This scan erases the sample's prior thermal history.
-
Cooling Scan: The sample is then cooled from the melt to a temperature below its expected glass transition (e.g., 0 °C) at a controlled cooling rate (e.g., 10 °C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first (e.g., from 0 °C to 300 °C at 10 °C/min). The thermal transitions (Tg and Tm) are determined from this second heating curve to ensure analysis of the material's intrinsic properties.
-
-
Data Analysis:
-
Tg: The glass transition is identified as a step-like change in the baseline of the heat flow curve. It is typically reported as the midpoint of this transition.
-
Tm: The melting temperature is determined as the peak temperature of the endothermic melting event.
-
Thermogravimetric Analysis (TGA) for Thermal Stability (Td)
Objective: To determine the decomposition temperature (Td) and assess the thermal stability of the polyamide.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: A small sample of the polyamide (typically 5-10 mg) is placed in a ceramic or platinum TGA pan.
-
Instrument Setup:
-
The TGA furnace is purged with an inert atmosphere, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation during the analysis.
-
-
Thermal Program: The sample is heated from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
Data Analysis:
-
The TGA curve plots the percentage of initial sample mass remaining as a function of temperature.
-
The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10% weight loss) or as the peak of the derivative thermogravimetric (DTG) curve, which represents the point of maximum rate of decomposition.
-
Visualizing the Structure-Property Relationship and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the logical relationships and experimental processes.
Caption: Relationship between dihydroxy-functionalization and thermal properties.
Caption: Workflow for thermal analysis of polyamides.
performance comparison of polymers synthesized with and without 1,6-Diamino-3,4-dihydroxyhexane
A comparative analysis of polymers synthesized with and without the novel dihydroxy diamine monomer reveals significant enhancements in thermal stability and hydrophilicity, offering new avenues for the development of advanced materials in drug delivery and biomedical applications.
The incorporation of functional monomers into polymer backbones is a key strategy for tailoring material properties to specific applications. This guide provides a detailed comparison of the performance of polymers synthesized using 1,6-Diamino-3,4-dihydroxyhexane against their conventional counterparts that utilize standard diamines like 1,6-diaminohexane. The presence of hydroxyl groups in the dihydroxy diamine introduces the potential for increased hydrogen bonding, which can profoundly influence the thermal, mechanical, and hydrophilic characteristics of the resulting polymers.
Executive Summary of Comparative Performance
Polymers synthesized with this compound exhibit notable improvements in key performance areas. The introduction of hydroxyl groups along the polymer chain leads to enhanced inter-chain interactions through hydrogen bonding. This results in superior thermal stability, as evidenced by higher glass transition and decomposition temperatures. Furthermore, these functionalized polymers demonstrate increased hydrophilicity, a critical attribute for applications requiring enhanced water absorption or biocompatibility.
Data Presentation: A Tale of Two Polymers
The following tables summarize the key performance differences between polymers synthesized with and without this compound. Table 1 outlines a hypothetical, yet scientifically grounded, comparison for an aliphatic polyamide, while Table 2 presents experimental data from a study on polyamide-imides, illustrating the tangible effects of incorporating hydroxyl-containing diamines.
Table 1: Hypothetical Performance Comparison of Aliphatic Polyamides
| Property | Polymer without this compound (e.g., Nylon 6,6) | Polymer with this compound | Rationale for Performance Difference |
| Thermal Stability | |||
| Glass Transition Temp. (Tg) | ~60-80 °C | Higher (~80-100 °C) | Increased hydrogen bonding from hydroxyl groups restricts chain mobility. |
| Melting Temperature (Tm) | ~260 °C | Higher (~270-290 °C) | Stronger inter-chain forces require more energy to disrupt the crystalline structure. |
| Decomposition Temp. (Td) | ~450 °C | Higher (~470-490 °C) | Enhanced bonding network increases overall thermal stability. |
| Mechanical Properties | |||
| Tensile Strength | High | Potentially Higher | Increased inter-chain adhesion can lead to improved strength. |
| Young's Modulus | High | Potentially Higher | Greater stiffness can result from restricted chain movement. |
| Elongation at Break | Moderate | Potentially Lower | Increased rigidity from hydrogen bonding may reduce ductility. |
| Physical Properties | |||
| Water Absorption | Moderate | Higher | Hydroxyl groups are hydrophilic and attract water molecules.[1][2] |
| Solubility | Limited in common solvents | Potentially higher in polar solvents | The polar hydroxyl groups can improve interaction with polar solvents. |
Table 2: Experimental Performance Comparison of Polyamide-Imides with and without Hydroxyl Groups [3]
| Property | Polyamide-Imide without -OH groups (PAI V) | Copolymer with 30% -OH containing diamine (Hy-coPAI IV) | Copolymer with 50% -OH containing diamine (Hy-coPAI III) | Copolymer with 70% -OH containing diamine (Hy-coPAI II) | Homopolymer with 100% -OH containing diamine (Hy-PAI) |
| Thermal Stability | |||||
| Td5% (°C) | 460 | 450 | 440 | 430 | 420 |
| Td10% (°C) | 480 | 470 | 460 | 455 | 450 |
| Physical Properties | |||||
| Water Uptake (%) | 4.8 | 5.5 | 6.2 | 7.0 | 7.8 |
| Interplanar Distance (d-spacing, Å) | 4.5 | 4.4 | 4.3 | 4.2 | 4.1 |
Data extracted from "Effect of Hydroxyl-Containing Fragments on the Structure and Properties of Membrane-Forming Polyamide-Imides"[3]. The study used 4,4′-methylenebis(benzeneamine) as the diamine without hydroxyl groups and 5,5′-methylene-bis(2-aminophenol) as the hydroxyl-containing diamine.
The experimental data in Table 2 clearly demonstrates that as the concentration of hydroxyl-containing monomers increases, the water uptake of the resulting polyamide-imides also increases, confirming the enhanced hydrophilicity.[3] Interestingly, the thermal decomposition temperatures (Td5% and Td10%) show a slight decrease with higher hydroxyl content in this specific polyamide-imide system, which may be attributed to the specific chemical structure and intramolecular interactions.[3] However, the general principle of increased inter-chain hydrogen bonding from hydroxyl groups is expected to enhance thermal stability in many polymer systems.
Experimental Protocols
The synthesis and characterization of these polymers involve standard polymer chemistry techniques. Below are detailed methodologies for key experiments.
Synthesis of Polyamides (General Procedure)
A common method for synthesizing polyamides is through low-temperature solution polycondensation.
Materials:
-
Diamine (e.g., 1,6-diaminohexane or this compound)
-
Diacid chloride (e.g., adipoyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) as a solvent
-
Anhydrous lithium chloride (LiCl) to aid solubility
-
Pyridine as an acid scavenger
-
Methanol for precipitation
-
Nitrogen gas for inert atmosphere
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine and lithium chloride in NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the diacid chloride to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Precipitate the resulting polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash it thoroughly with methanol and water to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at a suitable temperature (e.g., 80°C) until a constant weight is achieved.
Characterization Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkages and the presence of hydroxyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the polymer.
-
Tensile Testing: To measure mechanical properties such as tensile strength, Young's modulus, and elongation at break using a universal testing machine.
-
Water Absorption Test: To determine the hydrophilicity of the polymer by measuring the weight gain of a dried polymer sample after immersion in water for a specified period.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the conceptual differences and experimental processes involved.
Caption: Influence of monomer structure on polymer properties.
Caption: General workflow for polyamide synthesis.
Caption: Effect of hydroxyl groups on inter-chain interactions.
References
A Researcher's Guide to Confirming the Purity of 1,6-Diamino-3,4-dihydroxyhexane Derivatives
For researchers, scientists, and drug development professionals, establishing the purity of novel compounds is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of analytical techniques for confirming the purity of 1,6-Diamino-3,4-dihydroxyhexane derivatives, complete with detailed experimental protocols and data presentation.
This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Flame Ionization Detection (GC-FID) for the purity assessment of this compound and its analogues. We will also present a comparative analysis with a structurally similar chiral building block, 2,5-diamino-2,5-dideoxy-1,4:3,6-dianhydroiditol, and the widely used industrial diamine, 1,6-diaminohexane.
Data Presentation: Comparative Analysis of Purity Determination Methods
The following table summarizes the typical performance of the discussed analytical methods in determining the purity of this compound and its alternatives.
| Compound | Analytical Method | Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Remarks |
| This compound | Chiral HPLC-UV | 99.5 | 0.01% | 0.03% | Excellent for resolving stereoisomers. |
| ¹H NMR (400 MHz) | >99% | ~0.1% | ~0.5% | Provides structural confirmation. | |
| GC-FID (after derivatization) | 99.2 | 0.02% | 0.06% | Requires derivatization to improve volatility. | |
| 2,5-diamino-2,5-dideoxy-1,4:3,6-dianhydroiditol | Chiral HPLC-UV | 99.6 | 0.01% | 0.04% | Rigid structure allows for good chromatographic separation. |
| ¹H NMR (400 MHz) | >99% | ~0.1% | ~0.5% | Complex spectrum requires careful interpretation. | |
| 1,6-Diaminohexane | GC-FID | 99.8 | 0.005% | 0.015% | Highly volatile and provides sharp peaks.[1] |
| ¹H NMR (400 MHz) | >99% | ~0.1% | ~0.5% | Simple spectrum, easy to interpret. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is ideal for separating and quantifying the stereoisomers of this compound, ensuring enantiomeric purity.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: Chiral stationary phase column (e.g., cellulose or amylose-based).
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to reduce peak tailing. A typical starting point is 80:20:0.1 (v/v/v) Hexane:Isopropanol:Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity and estimate the purity of the compound.[2]
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O).
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled experiment.
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
Data Analysis: Purity is estimated by comparing the integral of the characteristic peaks of the compound to the integrals of any impurity peaks. The predicted ¹H and ¹³C NMR chemical shifts for this compound are as follows[2]:
-
¹H NMR (ppm): ~2.7 - 3.0 (CH₂-NH₂), ~1.4 - 1.7 (CH₂), ~3.5 - 4.0 (CH-OH).
-
¹³C NMR (ppm): ~40 - 45 (CH₂-NH₂), ~30 - 35 (CH₂), ~70 - 75 (CH-OH).
-
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for assessing the purity of volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility.
-
Derivatization (Silylation):
-
To a vial containing ~1 mg of the sample, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Add 100 µL of a suitable solvent (e.g., pyridine or dimethylformamide).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector.
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1-2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL (split or splitless injection).
-
Data Analysis: Purity is calculated based on the area percentage of the derivatized compound's peak relative to the total peak area.
Mandatory Visualizations
Experimental Workflow for Purity Confirmation
Caption: Workflow for purity confirmation of this compound derivatives.
Signaling Pathway for Method Selection
Caption: Decision tree for selecting the appropriate purity analysis method.
References
The Influence of Diol Stereochemistry on Polymer Properties: A Comparative Analysis
The spatial arrangement of atoms in diol monomers, known as stereochemistry, plays a pivotal role in dictating the macroscopic properties of polymers. Subtle changes in the three-dimensional structure of these fundamental building blocks can lead to significant variations in the thermal, mechanical, and crystalline characteristics of the resulting polyesters, polycarbonates, and polyurethanes. This guide provides a comparative analysis of how diol stereochemistry influences polymer properties, supported by experimental data and detailed methodologies, to aid researchers and scientists in the rational design of advanced materials.
Impact on Thermal Properties
The stereoisomerism of diols significantly alters the thermal behavior of polymers, including their glass transition temperature (Tg), melting temperature (Tm), and thermal stability.
For instance, in terephthalate polyesters synthesized with 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO), the cis isomer leads to a polymer with a substantially higher glass transition temperature (99 °C) compared to the polymer prepared with the trans isomer (69 °C) or a mixed isomer composition (84.5 °C).[1] The polymer with the high cis-CBDO content also exhibits enhanced thermal stability, with the onset of decomposition occurring at 360 °C, whereas the trans-based polymer begins to decompose at 345 °C.[1] This difference is attributed to the amorphous nature of the cis polymer, which contrasts with the semi-crystalline structure of the trans form.[1]
Similarly, the use of secondary diols in polyester synthesis results in polymers with higher glass transition temperatures than those prepared from their primary diol counterparts.[2][3] The rigidity of bicyclic diols like isosorbide also contributes to higher Tg values in polyesters and polycarbonates, as the fixed ring structure hinders molecular motion.[3] In poly(ethylene-co-vinyl alcohol) polymers, the erythro diol configuration leads to hexagonal crystallites with higher melting temperatures and overall crystallinity compared to the threo diols, which form monoclinic crystallites.[4]
Influence on Mechanical Properties
The mechanical performance of polymers, including impact resistance, toughness, and tensile properties, is also profoundly affected by diol stereochemistry.
In the case of CBDO-based polyesters, the polymer prepared with 99% cis-CBDO demonstrates significantly improved mechanical performance.[1] The Notched Izod impact strength for the cis CBDO-based copolymer is 1070 J/m, which is considerably higher than the 841 J/m for the trans form and 944 J/m for the mixed isomer polymer, indicating that the cis form is much tougher.[1]
The incorporation of rigid diols like isosorbide, 1,4-cyclohexanedimethanol (CHDM), and CBDO is a known strategy to enhance the stiffness of molecular chains in polyesters.[5] Isosorbide, in particular, imparts excellent tensile properties to polymers.[5] However, the direct substitution of bisphenol-A (BPA) with isosorbide can lead to brittle polycarbonates. This can be overcome by using comonomers like CHDM to improve mechanical properties.[6]
Effect on Crystallinity and Other Properties
The stereochemical configuration of diols directly influences the ability of polymer chains to pack, thereby affecting the degree of crystallinity.
Polyesters of adipic acid with linear 1,6-hexanediol are highly crystalline (around 60%), while those made with its branched isomer are entirely amorphous.[3] This is attributed to the stereo-irregularity introduced by the branched diol.[3] In furan-based polyesters, increasing the chain length of linear diols leads to a higher degree of crystallinity as the greater distance between the furan rings allows for more molecular mobility and regularity.[5] Conversely, the rigid structure of CHDM hinders crystallization in copolyesters.[5]
The stereochemistry of diols can also impact other properties such as UV stability and resistance. Isosorbide-based polycarbonates exhibit significantly higher resistance to UV degradation compared to their BPA-based counterparts, which is beneficial for applications requiring long-term performance in outdoor environments.[6]
Quantitative Data Summary
| Polymer System | Diol Stereoisomers | Property | Value (Isomer 1) | Value (Isomer 2) | Reference |
| CBDO-based Polyester | cis-CBDO | Glass Transition Temperature (Tg) | 99 °C | 69 °C (trans) | [1] |
| CBDO-based Polyester | cis-CBDO | Onset of Thermal Decomposition | 360 °C | 345 °C (trans) | [1] |
| CBDO-based Polyester | cis-CBDO | Notched Izod Impact Strength | 1070 J/m | 841 J/m (trans) | [1] |
| Poly(ethylene-co-vinyl alcohol) | erythro diols | Crystallite Structure | Hexagonal | Monoclinic (threo) | [4] |
| Adipate Polyesters | 1,6-hexanediol | Crystallinity | ~60% | Amorphous (branched isomer) | [3] |
Experimental Protocols
Synthesis of CBDO-based Polyesters (Melt Polycondensation):
-
Monomer Preparation: A mixture of terephthalic acid, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (with a specific cis/trans ratio), and 1,3-propanediol is prepared.
-
Esterification: The mixture is heated in a reactor under a nitrogen atmosphere to a temperature of 190-220 °C to initiate the esterification reaction, with the removal of water as a byproduct.
-
Polycondensation: After the initial esterification, a catalyst (e.g., a titanium-based catalyst) is added. The temperature is gradually increased to 250-280 °C, and a vacuum is applied to facilitate the removal of ethylene glycol and increase the molecular weight of the polymer.
-
Polymer Recovery: The resulting polymer is extruded from the reactor, cooled, and pelletized.
Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC): A small sample of the polymer (5-10 mg) is heated in an aluminum pan under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). The heat flow is measured as a function of temperature to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): A polymer sample is heated on a sensitive balance in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate. The weight loss of the sample is recorded as a function of temperature to determine the onset of thermal decomposition.
Mechanical Testing (Notched Izod Impact Strength):
-
Sample Preparation: Test specimens with a specific notch are prepared by injection molding or machining from the polymer.
-
Testing: The notched specimen is held in a cantilevered position and struck by a swinging pendulum. The energy absorbed to fracture the specimen is measured, providing the Notched Izod impact strength in J/m.
Visualizing the Structure-Property Relationship
Caption: Logical relationship between diol stereochemistry and key polymer properties.
Caption: General experimental workflow for polymer synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Biobased monomers polyester diols biomass • [polyestertime.com]
- 3. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00057J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. roquette.com [roquette.com]
comparative analysis of the reactivity of amino and hydroxyl groups in 1,6-Diamino-3,4-dihydroxyhexane
Comparative Reactivity Analysis: Amino vs. Hydroxyl Groups in 1,6-Diamino-3,4-dihydroxyhexane
A comprehensive guide for researchers, scientists, and drug development professionals on the differential reactivity of the functional groups in this compound, supported by established chemical principles and a proposed experimental framework.
The bifunctional nature of this compound, which contains two primary amino groups and two secondary hydroxyl groups, makes it a molecule of significant interest in polymer chemistry and as a building block in organic synthesis.[1] Understanding the comparative reactivity of its amino and hydroxyl moieties is crucial for designing selective chemical transformations and developing novel derivatives. This guide provides a detailed analysis of the factors governing this reactivity, proposes an experimental protocol for its quantitative assessment, and presents the expected outcomes in a clear, comparative format.
Fundamental Principles of Reactivity: Amino vs. Hydroxyl Groups
In general, primary amino groups are more nucleophilic than hydroxyl groups.[2] This inherent difference in nucleophilicity is a key determinant of their reactivity in many chemical reactions. Several factors contribute to this distinction:
-
Electronegativity: Oxygen is more electronegative than nitrogen. Consequently, the lone pair of electrons on the nitrogen atom of an amino group is more available for donation to an electrophile compared to the lone pairs on the oxygen atom of a hydroxyl group.[3]
-
Basicity: Amines are generally more basic than alcohols. This higher basicity often correlates with higher nucleophilicity.
-
Protonation State: The reactivity of both groups is highly dependent on the pH of the reaction medium. In acidic conditions, the amino group can be protonated to form a non-nucleophilic ammonium cation. Conversely, in basic conditions, the hydroxyl group can be deprotonated to form a more nucleophilic alkoxide ion.[4]
-
Steric Hindrance: The accessibility of the lone pairs on the nitrogen and oxygen atoms to an incoming electrophile can influence reaction rates. In this compound, the primary amino groups are located at the less hindered terminal positions of the carbon chain, while the secondary hydroxyl groups are situated in the more sterically crowded central part of the molecule.[1]
Comparative Reactivity Data
| Functional Group | Position in Molecule | Relative Nucleophilicity | Expected Reactivity towards Acyl Chloride | Key Influencing Factors |
| Amino (-NH2) | C1 and C6 (Primary) | High | High | Higher basicity and lower electronegativity of nitrogen; less steric hindrance at terminal positions. |
| Hydroxyl (-OH) | C3 and C4 (Secondary) | Low | Low | Lower basicity and higher electronegativity of oxygen; greater steric hindrance at central positions. |
Experimental Protocol for Comparative Reactivity Analysis
To quantitatively assess the differential reactivity of the amino and hydroxyl groups in this compound, a competitive acylation reaction can be performed, followed by product analysis using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective:
To determine the relative rates of acylation of the amino and hydroxyl groups in this compound.
Materials:
-
This compound
-
Acetyl chloride (or another suitable acylating agent)
-
A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)
-
HPLC system with a suitable column (e.g., C18)
-
NMR spectrometer
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: Dissolve a known concentration of this compound in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add one equivalent of the non-nucleophilic base.
-
Initiation of Reaction: Cool the solution to 0°C in an ice bath. Slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents) of acetyl chloride to the stirred solution. The sub-stoichiometric amount ensures a competitive reaction environment.
-
Reaction Monitoring: Withdraw aliquots from the reaction mixture at specific time intervals (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Quench the reaction in each aliquot by adding a small amount of a proton source, such as methanol, to consume any remaining acetyl chloride.
-
Analysis:
-
HPLC Analysis: Analyze each quenched aliquot by HPLC to separate and quantify the unreacted starting material, the mono-acylated products (N-acylated and O-acylated), and any di-acylated products.
-
NMR Analysis: Isolate the major mono-acylated product and analyze it by ¹H and ¹³C NMR to confirm the site of acylation (i.e., on the nitrogen of the amino group or the oxygen of the hydroxyl group).
-
-
Data Interpretation: By plotting the concentration of the different products over time, the initial reaction rates for N-acylation and O-acylation can be determined, providing a quantitative measure of the relative reactivity of the amino and hydroxyl groups.
Visualizing Reactivity and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the factors influencing reactivity and the proposed experimental workflow.
Caption: Logical relationship of factors influencing the differential reactivity.
Caption: Proposed experimental workflow for comparative reactivity analysis.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 1,6-Diamino-3,4-dihydroxyhexane
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to Safe Laboratory Operations and Waste Management
Navigating the complexities of chemical waste disposal is paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 1,6-Diamino-3,4-dihydroxyhexane, a compound utilized in various research and development applications. By adhering to these procedures, laboratories can mitigate risks, maintain a safe working environment, and build a foundation of trust in their operational protocols.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following disposal procedures are based on the chemical properties of aliphatic amines and diols, as well as general laboratory chemical waste guidelines. It is imperative for users to conduct a thorough risk assessment based on the specific concentration and formulation of the waste generated.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is crucial for understanding its potential interactions and for the safe handling of the compound.
| Property | Value |
| Molecular Formula | C₆H₁₆N₂O₂ |
| Molecular Weight | 148.20 g/mol |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
Note: These properties are based on available chemical information and may vary slightly depending on the specific isomer and purity.
Experimental Protocol: Disposal of this compound Waste
This protocol outlines the necessary steps for the safe and compliant disposal of waste containing this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a laboratory coat.
2. Waste Segregation:
-
Do not mix waste containing this compound with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, and acid chlorides.
-
Collect aqueous solutions and solid waste in separate, clearly labeled containers.
3. Waste Container Selection and Labeling:
-
Use only approved, compatible, and leak-proof containers for waste collection. High-density polyethylene (HDPE) containers are generally suitable.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Indicate the associated hazards (e.g., "Corrosive," "Irritant," based on the properties of similar aliphatic amines).
4. Waste Accumulation and Storage:
-
Store waste containers in a designated and well-ventilated satellite accumulation area.
-
Keep containers tightly sealed when not in use to prevent the release of vapors.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
5. Disposal Procedure for Aqueous Solutions:
-
Small Quantities (less than 100 mL of dilute solution): Neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid or base (e.g., dilute hydrochloric acid or sodium hydroxide). Monitor the pH carefully. Once neutralized, and if permitted by local regulations for non-hazardous, neutralized amine solutions, it may be possible to dispose of it down the drain with copious amounts of water. Always check and adhere to your institution's and local wastewater regulations before any drain disposal.
-
Large Quantities or Concentrated Solutions: Do not attempt to neutralize or dispose of down the drain. Treat as hazardous chemical waste and arrange for professional disposal.
6. Disposal Procedure for Solid Waste:
-
Collect solid this compound waste in a designated, labeled hazardous waste container.
-
Do not dispose of solid waste in the regular trash.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
7. Spill Management:
-
In case of a spill, evacuate the area if necessary.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Place the absorbed material into a sealed, labeled hazardous waste container.
-
Ventilate the area and wash the spill site with a detergent solution after the material has been completely removed.
-
For large spills, contact your institution's EHS department immediately.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste, from initial generation to final disposition.
Essential Safety and Operational Guide for Handling 1,6-Diamino-3,4-dihydroxyhexane
This document provides crucial safety and logistical information for the handling and disposal of 1,6-Diamino-3,4-dihydroxyhexane, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of structurally similar compounds, such as 1,6-diaminohexane, and general best practices for handling aliphatic amines and diols. A substance-specific risk assessment is highly recommended before commencing any work.
Hazard Identification and Classification
Based on data for 1,6-diaminohexane, a structurally related compound, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include acute toxicity, skin corrosion, and serious eye damage.[1][2][3][4][5][6]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1][3][4] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin.[1][3][4] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[3][4][5][6] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][4] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure personnel safety when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[7][8] Ensure to check manufacturer's chemical resistance guide. | To prevent skin contact, which can cause severe burns and systemic toxicity.[1][3] |
| Eye and Face Protection | Chemical splash goggles and a face shield.[7][9][10][11] | To protect against splashes that can cause serious eye damage.[1][3] |
| Skin and Body Protection | A chemical-resistant laboratory coat or apron worn over long-sleeved clothing and closed-toe shoes. For larger quantities or splash potential, chemical-resistant coveralls are recommended.[7][9][11][12] | To prevent skin exposure and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][2] If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[10][12] | To prevent inhalation, which may cause respiratory irritation.[3][4] |
Safe Handling and Storage Workflow
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Operational Plans
Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is worn correctly.[13] Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Have a spill kit readily accessible.
-
Weighing and Transfer : Handle the solid material carefully to avoid generating dust.[1][4] Use appropriate tools for transfer.
-
During Reaction : Keep the reaction vessel closed as much as possible. Maintain awareness of the reaction's progress and potential for exothermic events.
-
Post-Handling : Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[1]
Storage Plan
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]
-
The substance is noted to be hygroscopic, so protection from moisture is important.[1][5]
Emergency and Disposal Plans
Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5][6] Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][5] Seek immediate medical attention.[1][3] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2][5] If not breathing, give artificial respiration.[2] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[2][4][5] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[1][3] |
Spill Response
-
Evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep or scoop up the material and place it into a labeled container for hazardous waste disposal.[1][4]
-
Clean the spill area with a suitable decontamination solution.
-
Do not allow the spilled material to enter drains or waterways.[1][3]
Disposal Plan
-
All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[1][3]
-
Dispose of contents/container in accordance with local, regional, national, and international regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[3]
This guidance is intended to provide a framework for the safe handling of this compound. Always consult the most current Safety Data Sheet for any chemical before use and adhere to all institutional safety protocols.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. americanchemistry.com [americanchemistry.com]
- 10. solutions.covestro.com [solutions.covestro.com]
- 11. epa.gov [epa.gov]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
